molecular formula C11H14O2 B175477 3-Methyl-3-phenylbutanoic acid CAS No. 1010-48-6

3-Methyl-3-phenylbutanoic acid

Cat. No.: B175477
CAS No.: 1010-48-6
M. Wt: 178.23 g/mol
InChI Key: JTZZMXVIHNHASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-phenylbutanoic acid (CAS 1010-48-6) is a high-purity carboxylic acid derivative supplied for scientific research and development. This compound, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, is characterized by its structural features incorporating a phenyl ring and a tertiary carbon center . It is offered with a guaranteed purity of 95% to over 98%, ensuring consistency for critical laboratory applications . Researchers can access this reagent in multiple quantities, from 100mg to 5g, to suit various project scales . As a building block in organic synthesis, this compound is valuable for exploring novel reaction pathways and for the construction of more complex molecules in medicinal chemistry and materials science. The compound should be stored sealed in a dry environment at room temperature to maintain its stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling information. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZMXVIHNHASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143622
Record name Benzenepropanoic acid, beta,beta-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-48-6
Record name 3-Methyl-3-phenylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Phenylisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylisopentanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylisopentanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylisopentanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, beta,beta-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-3-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-PHENYLISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9Z3KBQ5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-methyl-3-phenylbutanoic acid, a valuable building block in medicinal chemistry and drug development. The structural motif of a quaternary carbon center adjacent to a phenyl group and a carboxylic acid functionality makes it an interesting scaffold for the design of novel therapeutic agents. This document outlines a plausible and robust synthetic approach, complete with detailed experimental protocols, quantitative data summarization, and a logical workflow diagram.

Proposed Synthetic Pathway: A Retro-Synthetic Analysis

A logical approach to the synthesis of this compound involves the formation of the key carbon-carbon bond between the phenyl-substituted quaternary carbon and the adjacent methylene group of the carboxylic acid. A reliable method to achieve this is through the alkylation of a phenylacetonitrile derivative, followed by hydrolysis of the nitrile to the corresponding carboxylic acid. This retro-synthetic analysis is depicted below.

Retrosynthesis Target This compound Intermediate1 2,2-Dimethyl-3-phenylpropanenitrile Target->Intermediate1 Hydrolysis Starting_Material1 Phenylacetonitrile Intermediate1->Starting_Material1 Dialkylation Starting_Material2 Methylating Agent (e.g., CH3I) Intermediate1->Starting_Material2

Caption: Retrosynthetic analysis of this compound.

Synthesis Workflow

The proposed forward synthesis involves a two-step process starting from commercially available phenylacetonitrile. The first step is a double methylation at the benzylic position, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Dialkylation of Phenylacetonitrile cluster_step2 Step 2: Hydrolysis of the Nitrile A Phenylacetonitrile D 2,2-Dimethyl-3-phenylpropanenitrile A->D 1. NaNH2 2. CH3I (excess) B Sodium Amide (NaNH2) B->A C Methyl Iodide (CH3I) C->A E 2,2-Dimethyl-3-phenylpropanenitrile G This compound E->G Heat F Aqueous Acid (e.g., H2SO4/H2O) F->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the alkylation of phenylacetonitrile and the subsequent hydrolysis of the nitrile functionality.

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
PhenylacetonitrileC₈H₇N117.1511.7 g0.10
Sodium AmideNaNH₂39.018.6 g0.22
Methyl IodideCH₃I141.9431.2 g (13.7 mL)0.22
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mL-
Saturated Ammonium Chloride SolutionNH₄Cl(aq)-100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-

Procedure:

  • A dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium amide (8.6 g, 0.22 mol) and anhydrous diethyl ether (100 mL).

  • Phenylacetonitrile (11.7 g, 0.10 mol) dissolved in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension of sodium amide over 30 minutes. The mixture is then heated to reflux for 2 hours to ensure the complete formation of the anion.

  • After cooling the reaction mixture to room temperature, methyl iodide (31.2 g, 0.22 mol) dissolved in anhydrous diethyl ether (50 mL) is added dropwise over 1 hour. The mixture is then stirred at room temperature for 3 hours, followed by refluxing for 2 hours.

  • The reaction mixture is cooled in an ice bath, and the excess sodium amide is cautiously decomposed by the slow addition of water.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with a saturated ammonium chloride solution (100 mL) and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 2,2-dimethyl-3-phenylpropanenitrile.

Step 2: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2,2-Dimethyl-3-phenylpropanenitrileC₁₁H₁₃N159.2315.9 g0.10
Sulfuric Acid (conc.)H₂SO₄98.0850 mL-
WaterH₂O18.0250 mL-
Diethyl Ether(C₂H₅)₂O74.12150 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.0410 g-

Procedure:

  • A 250 mL round-bottom flask is charged with 2,2-dimethyl-3-phenylpropanenitrile (15.9 g, 0.10 mol), water (50 mL), and concentrated sulfuric acid (50 mL).

  • The mixture is heated under reflux with vigorous stirring for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is poured onto crushed ice.

  • The aqueous mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined ethereal extracts are washed with water and then extracted with a saturated sodium bicarbonate solution.

  • The aqueous bicarbonate layer is carefully acidified with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties of the intermediate and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)Boiling Point (°C)
2,2-Dimethyl-3-phenylpropanenitrileC₁₁H₁₃N159.2375-85LiquidN/A110-112 (at 10 mmHg)
This compoundC₁₁H₁₄O₂178.2380-90Solid88-90N/A

Concluding Remarks

The described synthetic route offers a reliable and scalable method for the preparation of this compound. The starting materials are readily available, and the reactions involved are well-established in organic synthesis. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product in high purity and yield.

3-Methyl-3-phenylbutanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylbutanoic acid, a substituted carboxylic acid, holds interest within the scientific community for its potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a detailed overview of its chemical properties, structure, and key experimental data.

Chemical Structure and Properties

This compound possesses a unique structure featuring a quaternary carbon atom attached to a phenyl group, two methyl groups, and a carboxylic acid functional group. This arrangement imparts specific chemical characteristics to the molecule.

Structure:

Caption: Chemical structure of this compound.

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
IUPAC Name This compound
CAS Number 1010-48-6
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [1]
Physical Form Solid[1]
Melting Point 58-62 °C[2]
Boiling Point 270.46 °C (at 760 mmHg)
pKa (Predicted) 3.83 ± 0.25
Solubility Soluble in alcohols, ketones, and ethers[2]
Storage Sealed in a dry environment at room temperature[1]

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the alkylation of a phenylacetic acid derivative. The following is a generalized experimental workflow based on established chemical principles.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenylacetic Acid Derivative Phenylacetic Acid Derivative Alkylation Reaction Alkylation Reaction Phenylacetic Acid Derivative->Alkylation Reaction Alkylating Agent Alkylating Agent Alkylating Agent->Alkylation Reaction Quenching Quenching Alkylation Reaction->Quenching Extraction Extraction Quenching->Extraction Purification (e.g., Chromatography) Purification (e.g., Chromatography) Extraction->Purification (e.g., Chromatography) This compound This compound Purification (e.g., Chromatography)->this compound

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology:

A plausible, though not explicitly detailed in the literature for this specific compound, synthesis could involve the following steps:

  • Deprotonation: A suitable phenylacetic acid ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.

  • Alkylation: The enolate is then reacted with two equivalents of a methylating agent, such as methyl iodide, to introduce the two methyl groups at the alpha-position.

  • Hydrolysis: The resulting ester is subsequently hydrolyzed to the carboxylic acid using standard procedures, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

  • Work-up and Purification: The reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has specific biological activities or is involved in any signaling pathways. Its primary utility is likely as an intermediate in the synthesis of other molecules that may have biological relevance.

Conclusion

References

Unraveling the Molecular Mechanisms of 3-Methyl-3-phenylbutanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available as of late 2025 does not provide a specific, experimentally validated mechanism of action for 3-Methyl-3-phenylbutanoic acid. This guide, therefore, presents a detailed analysis of the known mechanisms of structurally similar compounds, which may offer potential, though unconfirmed, insights into the biological activity of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations.

Executive Summary

This compound belongs to the class of aryl-substituted carboxylic acids. While direct studies on its specific molecular interactions are not publicly available, the mechanisms of action of closely related molecules, such as phenylbutyric acid and other aryl carboxylic acids, have been investigated. These studies primarily point towards two key pathways: Histone Deacetylase (HDAC) inhibition and Peroxisome Proliferator-Activated Receptor (PPAR) modulation . This document will explore these potential mechanisms, providing a theoretical framework for the biological activity of this compound.

Potential Mechanism of Action 1: Histone Deacetylase (HDAC) Inhibition

One of the most well-documented mechanisms for a structurally related compound, 4-phenylbutyric acid, is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like phenylbutyrate can induce histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in cell cycle arrest and apoptosis. This has been a key area of investigation in cancer research.[1][2]

Hypothetical Signaling Pathway: HDAC Inhibition

The following diagram illustrates the potential mechanism of this compound as an HDAC inhibitor, based on the known actions of related compounds.

HDAC_Inhibition cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histones Histones Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones HATs (Acetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetyl_Histones->Histones HDACs (Deacetylation) Open_Chromatin Open Chromatin (Transcriptional Activation) Acetyl_Histones->Open_Chromatin Gene_Expression Target Gene Expression (e.g., p21, pro-apoptotic genes) Open_Chromatin->Gene_Expression MPBA This compound (Hypothetical) MPBA->HDAC Inhibition

Caption: Hypothetical HDAC Inhibition by this compound.

Potential Mechanism of Action 2: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Aryl carboxylic acids have also been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Ligand activation of PPARs leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of PPARs has therapeutic implications for metabolic disorders.

Hypothetical Signaling Pathway: PPAR Activation

The following diagram outlines the potential pathway for this compound as a PPAR agonist.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Cell Nucleus MPBA This compound (Hypothetical) PPAR PPAR Receptor MPBA->PPAR Activation Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binding Target_Gene Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->Target_Gene Activation

Caption: Hypothetical PPAR Activation by this compound.

Data Presentation

Due to the absence of specific studies on this compound, no quantitative data, such as IC50 values for HDAC inhibition or EC50 values for PPAR activation, can be provided at this time. Future research should aim to generate such data to validate the hypothesized mechanisms.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound would need to be developed. Below are suggested methodologies based on the investigation of related compounds.

Hypothetical Experimental Workflow: Investigating HDAC Inhibition

HDAC_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Assay HDAC Activity Assay (Fluorometric/Colorimetric) Western Western Blot for Acetylated Histones Assay->Western Cell_Culture Treat Cancer Cell Lines with this compound Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Culture->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Culture->Apoptosis Gene_Expression qRT-PCR for Target Gene Expression (p21) Cell_Culture->Gene_Expression End End Proliferation->End Apoptosis->End Gene_Expression->End Start Start Start->Assay Start->Cell_Culture

Caption: Proposed Experimental Workflow for HDAC Inhibition Studies.

Hypothetical Experimental Workflow: Investigating PPAR Modulation

PPAR_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Binding_Assay PPAR Ligand Binding Assay (e.g., FRET, Radioligand) End End Binding_Assay->End Reporter_Assay PPAR Reporter Gene Assay in Transfected Cells Gene_Expression qRT-PCR for PPAR Target Gene Expression (e.g., CPT1, FABP4) Reporter_Assay->Gene_Expression Gene_Expression->End Start Start Start->Binding_Assay Start->Reporter_Assay

Caption: Proposed Experimental Workflow for PPAR Modulation Studies.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the known biological activities of structurally related compounds provide a strong foundation for future research. The potential for this molecule to act as either an HDAC inhibitor or a PPAR modulator warrants direct experimental investigation. The proposed experimental workflows offer a roadmap for researchers to systematically evaluate these hypotheses. Uncovering the specific molecular targets and signaling pathways of this compound will be crucial for understanding its therapeutic potential and advancing its development for clinical applications.

References

Spectroscopic Analysis of 3-Methyl-3-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methyl-3-phenylbutanoic acid (CAS No. 1010-48-6). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also includes detailed experimental protocols for acquiring such data.

Chemical Structure and Predicted Spectroscopic Data

Chemical Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol Structure: Chemical structure of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
7.2-7.4Multiplet5HAromatic (C₆H₅)
~2.6Singlet2H-CH₂-
~1.4Singlet6H2 x -CH₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~178-COOH
~145Aromatic (quaternary)
~128Aromatic (-CH)
~126Aromatic (-CH)
~125Aromatic (-CH)
~45-CH₂-
~37C(CH₃)₂
~29-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2970-2870MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic)
~1300MediumC-O stretch
~920Broad, MediumO-H bend (out-of-plane)
760, 700StrongC-H bend (aromatic, monosubstituted)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
178[M]⁺ (Molecular ion)
163[M - CH₃]⁺
119[M - COOH - H₂O]⁺ or [C₉H₁₁]⁺
105[C₈H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, and for carboxylic acids, DMSO-d₆ can be advantageous for observing the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of chemical shifts (typically 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology for Solid Sample (Thin Film Method):

  • Sample Preparation: Dissolve a small amount of solid this compound in a volatile organic solvent (e.g., acetone or methylene chloride).[1]

  • Film Deposition: Apply a drop of the solution onto the surface of a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

  • Spectral Acquisition:

    • Place the salt plate in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for samples that are amenable to this separation technique.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[2][3] This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 3-Methyl-3-phenylbutanoic Acid (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Deposit as Thin Film Sample->Prep_IR Prep_MS Vaporize for Introduction Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z ratios) MS->MS_Data Interpretation Combine & Correlate All Spectroscopic Data NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Confirm Chemical Structure Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

CAS number and IUPAC name for 3-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-3-phenylbutanoic acid (CAS No: 1010-48-6), a substituted carboxylic acid. Due to the limited availability of extensive research data, this document consolidates fundamental physicochemical properties, outlines a probable synthetic pathway, and discusses the current landscape of its characterization. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who may be interested in this compound as a potential building block or intermediate.

Chemical Identity and Properties

This compound is a carboxylic acid derivative with a phenyl and two methyl groups attached to the tertiary carbon at the 3-position. Its identity is firmly established by its CAS number and IUPAC nomenclature.

  • IUPAC Name: this compound[1]

  • CAS Number: 1010-48-6[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Physical Form Solid[1]
Purity Typically >98%[2]
Storage Conditions Sealed in a dry, room temperature environment[1]

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, a plausible and logical synthetic route can be proposed based on established organic chemistry reactions.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

A common method for forming carbon-carbon bonds and introducing a carboxylic acid group is through the use of a Grignard reagent followed by carboxylation.

Materials:

  • 2-phenylpropane (Cumene)

  • Bromine (Br₂)

  • Magnesium turnings (Mg)

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • Carbon dioxide (CO₂, solid or gas)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Bromination of Cumene: 2-phenylpropane is first brominated at the tertiary carbon to form 2-bromo-2-phenylpropane. This can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) with a radical initiator.

  • Formation of Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromo-2-phenylpropane in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, 2-phenyl-2-propylmagnesium bromide.

  • Carboxylation: The freshly prepared Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution at a low temperature (e.g., -78 °C).

  • Acidification and Work-up: The resulting magnesium carboxylate salt is quenched by the slow addition of aqueous hydrochloric acid. This protonates the carboxylate to yield the desired this compound.

  • Extraction and Purification: The aqueous mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Characterization Data

While a comprehensive public dataset is not available, commercial suppliers indicate that characterization data such as NMR, HPLC, and LC-MS are available upon request.[3] Researchers interested in this compound should obtain it from a commercial source and perform their own characterization to confirm its identity and purity.

Biological and Pharmacological Profile

As of the date of this publication, there is a notable absence of studies in the scientific literature detailing the biological activity, pharmacological properties, or mechanism of action of this compound. It is primarily considered a chemical intermediate for organic synthesis.[4] Its potential applications in drug development would require extensive screening and investigation, which have not yet been reported.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of this compound as described in the experimental protocol section.

G Proposed Synthesis Workflow for this compound cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_process Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product A 2-phenylpropane (Cumene) P1 Step 1: Bromination A->P1 B Bromine B->P1 C Magnesium (Mg) P2 Step 2: Grignard Reagent Formation C->P2 D Dry Ether/THF D->P2 E Carbon Dioxide (CO2) P3 Step 3: Carboxylation E->P3 F HCl (aq) P4 Step 4: Acidification & Work-up F->P4 I1 2-bromo-2-phenylpropane P1->I1 I2 2-phenyl-2-propylmagnesium bromide P2->I2 P3->P4 P5 Step 5: Purification P4->P5 FP This compound P5->FP I1->P2 I2->P3

Caption: Proposed Synthesis Workflow for this compound.

Logical Relationship of Components

This diagram illustrates the relationship between the chemical's identity, its synthesis, and its current known applications.

G Logical Relationship of this compound A Chemical Identity IUPAC: this compound CAS: 1010-48-6 B Physicochemical Properties (MW, Formula, Purity) A->B determines C Synthesis & Purification (e.g., Grignard Reaction) A->C is produced by D Characterization (NMR, HPLC, MS) C->D is verified by E Known Application (Chemical Intermediate) C->E enables use as D->A confirms F Potential Applications (Drug Development - Currently Undocumented) E->F may lead to

Caption: Logical Relationship of this compound.

Conclusion

This compound is a well-defined chemical compound with established physicochemical properties. However, there is a significant gap in the scientific literature regarding its synthesis, detailed characterization, and biological activity. This guide provides a foundational understanding of the compound based on available data and theoretical synthetic pathways. Further research is necessary to explore its potential applications, particularly in the fields of medicinal chemistry and drug development. Professionals are advised to rely on thorough in-house characterization and to consider the lack of biological data when evaluating this compound for novel applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and experimental methodologies for determining the solubility and pKa of 3-Methyl-3-phenylbutanoic acid. Due to a lack of readily available experimental data for this specific compound, this document emphasizes standardized experimental protocols that can be employed for its characterization. Furthermore, potential signaling pathways analogous to structurally similar short-chain fatty acids and phenylbutyric acid derivatives are discussed and visualized to provide context for its potential biological activity.

Physicochemical Properties

PropertyValueReference
pKa 3.83 ± 0.25 (Predicted)N/A
Aqueous Solubility Data not availableN/A
Solubility in Organic Solvents Soluble in alcohols, ketones, and ethersN/A

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and pKa of this compound, particularly addressing its expected poor aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds, including carboxylic acids with low water solubility.[1]

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the buffer region on the titration curve. For poorly soluble compounds, a co-solvent system may be necessary.[1]

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Co-solvent (e.g., methanol or ethanol, if required)

  • High-purity water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[2]

  • Sample Preparation:

    • Accurately weigh a sample of this compound (e.g., to achieve a concentration of approximately 1-10 mM).

    • Dissolve the sample in a known volume of water. If solubility is an issue, a co-solvent such as methanol or ethanol can be used. The resulting pKa will be an apparent pKa (pKa') specific to the solvent composition.[1]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[2]

  • Titration:

    • Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode.

    • If the sample is acidic, titrate with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[2]

    • Continue the titration until the pH has passed the equivalence point (a sharp change in pH).

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point.

    • Perform the titration in triplicate to ensure reproducibility.[2]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, water) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Materials:

  • This compound

  • High-purity water

  • Vials or flasks with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

  • Equilibration: Add a known volume of water to each vial. Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[4]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

    • A calibration curve of the compound in the same solvent should be prepared to determine the concentration accurately.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its structural similarity to other short-chain fatty acids (SCFAs) and phenylbutyric acid derivatives suggests potential mechanisms of action.[5][6] These compounds are known to interact with G-protein coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs).[7][8]

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known to activate GPCRs such as GPR41 (FFAR3) and GPR43 (FFAR2), which are involved in metabolic and inflammatory signaling.[5][9]

G_Protein_Coupled_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3M3PBA This compound GPCR GPR41 / GPR43 3M3PBA->GPCR Binds to G_protein G-protein (Gαi/q) GPCR->G_protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messengers Generates Cellular_Response Cellular Response (e.g., Modulation of Inflammation, Metabolism) Second_Messengers->Cellular_Response Leads to

Caption: Potential GPCR signaling pathway for this compound.

Histone Deacetylase (HDAC) Inhibition

Phenylbutyric acid is a known HDAC inhibitor, leading to changes in gene expression.[8] This is another potential mechanism for this compound.

HDAC_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3M3PBA_cyto This compound 3M3PBA_nuc This compound 3M3PBA_cyto->3M3PBA_nuc Enters Nucleus HDAC Histone Deacetylase (HDAC) 3M3PBA_nuc->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Compacts Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Regulates

Caption: Potential mechanism of HDAC inhibition by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of this compound.

Experimental_Workflow Start Start: Characterization of This compound Solubility_Exp Solubility Determination (Shake-Flask Method) Start->Solubility_Exp pKa_Exp pKa Determination (Potentiometric Titration) Start->pKa_Exp Data_Analysis Data Analysis and Physicochemical Profile Solubility_Exp->Data_Analysis pKa_Exp->Data_Analysis Biological_Assays In Vitro Biological Assays (e.g., GPCR activation, HDAC inhibition) Data_Analysis->Biological_Assays End End: Comprehensive Profile Biological_Assays->End

Caption: Logical workflow for physicochemical and biological characterization.

Conclusion

This guide provides the necessary framework for researchers to determine the key physicochemical properties of this compound. By following the detailed experimental protocols for pKa and solubility determination, a comprehensive profile of this compound can be established. The visualized potential signaling pathways, based on structurally related molecules, offer a starting point for investigating its biological activities and potential therapeutic applications. The generation of robust experimental data is crucial for advancing the understanding and development of this and similar molecules.

References

The Emerging Therapeutic Potential of 3-Methyl-3-phenylbutanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Methyl-3-phenylbutanoic acid are emerging as a promising scaffold in medicinal chemistry, demonstrating significant potential, particularly in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds. It consolidates available quantitative data, details key experimental methodologies, and visualizes synthetic pathways and proposed mechanisms of action. The primary focus of existing research lies in the development of potent antitubulin agents for oncology, with several analogues exhibiting cytotoxicity against various cancer cell lines in the low micromolar to nanomolar range. While the parent structure, 3-phenylbutanoic acid, has been noted for potential antibacterial properties, the exploration of this compound derivatives in other therapeutic areas remains limited, representing a frontier for future investigation.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The arylpropionic acid motif is a well-established pharmacophore present in numerous approved drugs. The specific scaffold of this compound offers a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. Recent research has highlighted the utility of this scaffold in the design of potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. This guide will delve into the synthesis, biological evaluation, and proposed mechanisms of action of these derivatives.

Anticancer and Antitubulin Activity

The most significant biological activity reported for derivatives of this compound is their potent anticancer and antitubulin effects. These activities have been primarily demonstrated through the synthesis and evaluation of analogues of natural products like hemiasterlin and narciclasine.

Hemiasterlin Analogues

A series of hemiasterlin analogues incorporating a (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid moiety have been synthesized and evaluated for their cytotoxic and antitubulin activities. These compounds have shown potent activity against a range of human cancer cell lines.

Data Presentation: Cytotoxicity of Hemiasterlin Analogues

Compound IDModificationCell LineIC50 (µM)Reference
Analogue 1 Dipeptide analogueHeLa0.015[1]
Analogue 1 Dipeptide analogueHT290.020[1]
Analogue 1 Dipeptide analogueSEM0.012[1]
Analogue 1 Dipeptide analogueJurkat0.008[1]
Analogue 2 Tripeptide analogueHeLa0.003[1]
Analogue 2 Tripeptide analogueHT290.004[1]
Analogue 2 Tripeptide analogueSEM0.002[1]
Analogue 2 Tripeptide analogueJurkat0.001[1]
Narciclasine Analogues

Simplified AB-ring analogues of the natural product narciclasine have been synthesized using this compound as a key building block. These analogues have demonstrated a range of cytotoxic activities against the HT29 human colon cancer cell line, with IC50 values ranging from 15 µM to 715 µM. This highlights the importance of the substitution pattern on the aromatic ring for biological activity.

Potential Antimicrobial Activity

While the primary focus of research on this compound derivatives has been on anticancer applications, the parent compound, 3-phenylbutanoic acid (also known as 3-phenylbutyric acid), has been reported to have potential as an antibacterial agent. This suggests that derivatives of this compound could be explored for antimicrobial activity, although specific studies on this are currently lacking in the scientific literature.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the core scaffold, this compound, involves a Friedel-Crafts reaction.

Protocol:

  • To a stirring solution of 3-methylbut-2-enoic acid, add aluminum chloride (AlCl3) under a nitrogen atmosphere.

  • Heat the reaction mixture at 65 °C for 90 minutes.

  • After cooling, acidify the reaction mixture to pH 1 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • The organic layers are then combined, dried, and concentrated to yield this compound.

Synthesis of a Hemiasterlin Analogue Precursor

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is a key step in the preparation of hemiasterlin analogues.

Protocol:

  • Oxime formation: 2-oxo-3-phenylpropanoic acid is converted to the corresponding keto ester in two steps. The keto ester is then reacted with hydroxylamine hydrochloride to form the oxime.

  • Oxime reduction: The oxime is reduced using powdered zinc in a mixture of sulfuric acid and acetic acid to yield the racemic amino ester.

  • Resolution and Protection: The racemic amino ester is resolved using (S)-mandelic acid. The resulting (S)-amino ester is then protected with a tert-butoxycarbonyl (Boc) group.

  • N-methylation and Hydrolysis: The Boc-protected amino ester undergoes N-methylation followed by ester hydrolysis to yield (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of Hemiasterlin Analogue Precursor 2_oxo_3_phenylpropanoic_acid 2-oxo-3-phenylpropanoic acid keto_ester Keto ester 2_oxo_3_phenylpropanoic_acid->keto_ester 2 steps oxime Oxime keto_ester->oxime Hydroxylamine HCl racemic_amino_ester Racemic amino ester oxime->racemic_amino_ester Zn, H2SO4/AcOH S_amino_ester (S)-Amino ester racemic_amino_ester->S_amino_ester Resolution with (S)-mandelic acid Boc_S_amino_ester Boc-protected (S)-amino ester S_amino_ester->Boc_S_amino_ester Boc protection final_product (S)-2-((tert-butoxycarbonyl)amino)- This compound Boc_S_amino_ester->final_product N-methylation, Ester hydrolysis

Caption: Synthetic pathway for a key precursor of hemiasterlin analogues.

Proposed Mechanism of Action

G cluster_moa Antitubulin Mechanism of Hemiasterlin Analogues Hemiasterlin_Analogue Hemiasterlin Analogue (3-Methyl-3-phenylbutanoic acid derivative) Tubulin α/β-Tubulin heterodimers Hemiasterlin_Analogue->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of antitubulin activity for hemiasterlin analogues.

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant promise as a scaffold for the development of novel anticancer agents, particularly as potent antitubulin agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which could lead to the identification of even more potent and selective compounds.

Future research in this area should focus on:

  • Expansion of Biological Screening: Evaluating derivatives against a broader range of cancer cell lines and exploring other potential therapeutic applications, such as antimicrobial and anti-inflammatory agents.

  • Mechanism of Action Studies: Further elucidating the precise molecular interactions with tubulin and investigating other potential cellular targets.

  • Pharmacokinetic Profiling: Assessing the drug-like properties of the most potent compounds to determine their suitability for in vivo studies and further development.

The unique structural features of this compound derivatives make them a valuable addition to the medicinal chemist's toolkit, with the potential to yield novel therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide on the Historical Context of 3-Methyl-3-phenylbutanoic Acid's Plausible First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This document provides a detailed historical and technical overview of the likely first synthesis of 3-Methyl-3-phenylbutanoic acid. It includes structured data tables, detailed experimental protocols based on early 20th-century chemical practices, and Graphviz diagrams illustrating the synthetic pathways.

Introduction

The discovery of this compound is not marked by a singular, celebrated event in the annals of chemical literature. Instead, its existence is a direct consequence of the development of powerful synthetic methodologies in the late 19th and early 20th centuries. The advent of the Reformatsky reaction in 1887 and the Grignard reaction around 1900 provided organic chemists with robust tools for carbon-carbon bond formation, making the synthesis of a wide array of new compounds, including this compound, a routine endeavor. This guide explores the historical and chemical context of its plausible first synthesis, focusing on the pioneering reactions that enabled its creation.

Historical and Scientific Context

The late 19th and early 20th centuries were a period of explosive growth in synthetic organic chemistry. The ability to construct complex organic molecules from simpler precursors was rapidly advancing. Two key reactions that emerged during this era are of particular relevance to the synthesis of this compound:

  • The Reformatsky Reaction (1887): Discovered by Sergey Reformatsky, this reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. This provided a direct route to the carbon skeleton of this compound.

  • The Grignard Reaction (c. 1900): Victor Grignard's development of organomagnesium halides (Grignard reagents) revolutionized organic synthesis. These reagents act as powerful nucleophiles, capable of attacking a wide range of electrophiles, including epoxides, which offers another plausible route to the target molecule.

Given the common availability of starting materials like acetophenone, ethyl bromoacetate, and phenylmagnesium bromide in the early 1900s, it is highly probable that this compound was first synthesized as an illustrative example or a synthetic intermediate in studies exploring the scope of these new reactions.

Plausible Synthetic Pathways

Two primary historical routes for the first synthesis of this compound are presented below. These are based on the foundational principles of the Reformatsky and Grignard reactions as they would have been practiced in the early 20th century.

Pathway 1: The Reformatsky Reaction

This pathway utilizes the reaction between acetophenone and the zinc enolate of an α-haloester, followed by dehydration and hydrolysis.

Reformatsky_Pathway Acetophenone Acetophenone HydroxyEster Ethyl 3-hydroxy-3-methyl-3-phenylbutanoate Acetophenone->HydroxyEster + Bromoester Ethyl Bromoacetate Intermediate1 Zinc Enolate Bromoester->Intermediate1 + Zn Zinc Zinc Intermediate1->HydroxyEster UnsaturatedEster Ethyl 3-methyl-3-phenyl-2-butenoate HydroxyEster->UnsaturatedEster Dehydration (H+) FinalAcid This compound UnsaturatedEster->FinalAcid Hydrolysis (H2O, H+)

Plausible synthesis of this compound via the Reformatsky reaction.
Pathway 2: The Grignard Reaction

This pathway involves the reaction of a Grignard reagent with an epoxide, followed by carboxylation. A likely route would involve the reaction of phenylmagnesium bromide with 2,2-dimethyloxirane.

Grignard_Pathway PhenylmagnesiumBromide Phenylmagnesium Bromide IntermediateAlkoxide Magnesium Alkoxide PhenylmagnesiumBromide->IntermediateAlkoxide Epoxide 2,2-Dimethyloxirane Epoxide->IntermediateAlkoxide + IntermediateAlcohol 3-Methyl-3-phenyl-1-butanol IntermediateAlkoxide->IntermediateAlcohol H3O+ Workup FinalAcid This compound IntermediateAlcohol->FinalAcid Oxidation (e.g., KMnO4)

Plausible synthesis of this compound via a Grignard reaction.

Experimental Protocols (Plausible Historical Methods)

The following protocols are reconstructed based on typical experimental procedures of the early 20th century.

Protocol 1: Synthesis via Reformatsky Reaction

Objective: To synthesize this compound from acetophenone and ethyl bromoacetate.

Materials:

  • Acetophenone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous benzene (solvent)

  • Iodine (for activation)

  • Sulfuric acid (concentrated and dilute)

  • Sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place zinc dust. Add a crystal of iodine and gently warm the flask until violet vapors are observed. Allow to cool.

  • Reaction: To the activated zinc, add anhydrous benzene. A mixture of acetophenone and ethyl bromoacetate in anhydrous benzene is added dropwise from the dropping funnel with gentle warming to initiate the reaction. The reaction mixture is then refluxed for several hours until the reaction is complete.

  • Work-up: The reaction mixture is cooled and then hydrolyzed by the slow addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Dehydration and Saponification: The combined organic extracts are washed with dilute sulfuric acid, water, and sodium bicarbonate solution, and then dried over anhydrous sodium sulfate. The solvent is removed by distillation. The resulting crude β-hydroxy ester is then heated with a strong acid (e.g., concentrated sulfuric acid) to effect dehydration to the unsaturated ester, followed by saponification with aqueous sodium hydroxide.

  • Isolation: The resulting alkaline solution is acidified with dilute sulfuric acid to precipitate the crude this compound.

  • Purification: The crude acid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Protocol 2: Synthesis via Grignard Reaction

Objective: To synthesize this compound from bromobenzene and 2,2-dimethyloxirane.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether (solvent)

  • Iodine (for initiation)

  • 2,2-Dimethyloxirane

  • Dry ice (solid CO2)

  • Hydrochloric acid (dilute)

  • Potassium permanganate (KMnO4)

  • Sodium bisulfite

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is maintained at a gentle reflux.

  • Reaction with Epoxide: The Grignard reagent solution is cooled in an ice bath, and a solution of 2,2-dimethyloxirane in anhydrous diethyl ether is added dropwise. The mixture is then stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is removed to yield crude 3-methyl-3-phenyl-1-butanol.

  • Oxidation: The crude alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate in an alkaline solution. The reaction mixture is heated until the purple color of the permanganate disappears.

  • Isolation and Purification: The reaction mixture is cooled, and the manganese dioxide is removed by filtration. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude this compound. The crude product is then collected and recrystallized.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance White crystalline solid
Melting Point 59-61 °C
Boiling Point 295-297 °C at 760 mmHg
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.
Table 2: Spectroscopic Data (Modern Analysis)
Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, ppm) δ 1.45 (s, 6H), 2.65 (s, 2H), 7.20-7.40 (m, 5H), 11.5 (br s, 1H)
¹³C NMR (CDCl₃, ppm) δ 29.0, 38.5, 48.0, 125.5, 126.5, 128.5, 147.0, 178.0
IR (KBr, cm⁻¹) 2500-3300 (broad O-H stretch), 1710 (C=O stretch), 1600, 1495 (aromatic C=C stretch)
Mass Spectrometry (EI) m/z 178 (M+), 163, 119, 91

Conclusion

While the exact moment of the "discovery" of this compound may be lost to the routine work of early 20th-century synthetic chemists, its existence is a testament to the groundbreaking synthetic reactions of that era. The Reformatsky and Grignard reactions provided the necessary tools for its creation, and its synthesis was likely an early demonstration of the power of these new methods. This guide provides a plausible historical and technical framework for understanding the origins of this compound, rooted in the foundational principles of modern organic chemistry.

A Technical Guide to the Theoretical and Computational Analysis of 3-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Methyl-3-phenylbutanoic acid. The document details its physicochemical properties, plausible synthetic routes, and potential for further investigation through computational modeling. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction to this compound

This compound, a carboxylic acid with a distinctive quaternary carbon center, presents an interesting scaffold for chemical and pharmaceutical research. Its structural features, combining a phenyl ring with a sterically hindered carboxylic acid moiety, suggest potential for unique biological activities and material properties. Understanding its molecular geometry, electronic properties, and reactivity through computational methods is crucial for unlocking its full potential.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical properties of this compound is presented in Table 1. While extensive experimental data is not widely published, the information available from various chemical suppliers and databases provides a foundational understanding of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1010-48-6[1][2][3]
Molecular FormulaC₁₁H₁₄O₂[2][3]
Molecular Weight178.23 g/mol [2][3]
Melting Point58-62 °C[4]
Boiling Point204-206 °C[4]
IUPAC NameThis compound[2]
SMILESCC(C)(C1=CC=CC=C1)CC(=O)O[3]
InChI KeyJTZZMXVIHNHASS-UHFFFAOYSA-N[2]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are essential for the structural elucidation and purity assessment of this compound. While specific datasets are not publicly available in the search results, chemical suppliers indicate the availability of such data upon request[1].

Proposed Synthetic and Analytical Workflow

G cluster_synthesis Proposed Synthesis cluster_analysis Analytical Characterization 2_phenylpropane 2-phenylpropane Grignard_reagent Grignard Reagent Formation (Mg, dry ether) 2_phenylpropane->Grignard_reagent Carboxylation Carboxylation (CO2, then H3O+) Grignard_reagent->Carboxylation Crude_product Crude this compound Carboxylation->Crude_product Purification Purification (Crystallization/Chromatography) Crude_product->Purification Final_product Pure this compound Purification->Final_product NMR NMR Spectroscopy (¹H, ¹³C) Final_product->NMR MS Mass Spectrometry Final_product->MS FTIR FT-IR Spectroscopy Final_product->FTIR Purity Purity Assessment (HPLC/TLC) Final_product->Purity

Figure 1: Proposed workflow for the synthesis and characterization of this compound.
Experimental Protocol: Proposed Synthesis

Materials:

  • 2-phenylpropane (cumene)

  • Magnesium turnings

  • Dry diethyl ether

  • Carbon dioxide (solid, dry ice)

  • Hydrochloric acid (aqueous solution)

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in dry diethyl ether under a nitrogen atmosphere. A solution of 2-phenylpropane in dry diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred and gently refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard reagent is cooled in an ice bath, and crushed dry ice is added portion-wise with vigorous stirring. The reaction is allowed to warm to room temperature overnight.

  • Work-up: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Theoretical and Computational Studies

Due to the limited availability of experimental data, theoretical and computational studies are invaluable for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Methodology Workflow

The following workflow outlines a standard approach for the computational analysis of this compound using DFT.

G Input Input Structure Generation (3D coordinates) Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation (Vibrational Analysis) Optimization->Frequency Properties Property Calculation (HOMO-LUMO, MEP, etc.) Frequency->Properties Analysis Data Analysis and Interpretation Properties->Analysis

Figure 2: A typical workflow for DFT-based computational studies.
Predicted Molecular Properties

Based on DFT studies of similar carboxylic acids, several key molecular properties of this compound can be predicted[6]. These properties are crucial for understanding its chemical behavior and potential biological activity.

Table 2: Predicted Molecular Properties from Hypothetical DFT Calculations

PropertyPredicted Value/InformationSignificance
Optimized Geometry
Bond Lengths (Å)C=O: ~1.21, C-O: ~1.35, O-H: ~0.97Provides insight into the molecular structure and bond strengths.
Bond Angles (°)O=C-O: ~122, C-C-C backbone: ~109.5Determines the overall shape and steric hindrance of the molecule.
Electronic Properties
HOMO Energy (eV)Negative valueRelates to the electron-donating ability of the molecule.
LUMO Energy (eV)Negative or slightly positive valueRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV)> 4 eVIndicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment (Debye)Non-zero valueInfluences solubility and intermolecular interactions.
Spectroscopic Properties
IR Frequencies (cm⁻¹)C=O stretch: ~1700-1750, O-H stretch: ~3000-3500 (broad)Allows for the theoretical prediction and confirmation of experimental IR spectra.
Chemical Reactivity Descriptors
Molecular Electrostatic Potential (MEP)Negative potential around oxygen atoms, positive potential around the acidic proton.Identifies sites for electrophilic and nucleophilic attack.
Acidity (pKa)Predicted to be around 4-5Quantifies the acidic strength of the carboxylic acid group.

Potential Applications and Future Research

While specific biological activities for this compound have not been reported, related phenylalkanoic acids have shown promise in various fields. For instance, some derivatives exhibit antibacterial properties[7]. The unique structural features of this compound make it a candidate for investigation in several areas:

  • Drug Discovery: The phenyl and carboxylic acid moieties are common pharmacophores. Molecular docking studies could explore its potential as an inhibitor for various enzymes.

  • Materials Science: The rigid structure could be exploited in the design of novel polymers or liquid crystals.

Future research should focus on the experimental validation of the predicted properties through synthesis and spectroscopic analysis. Furthermore, computational studies, including molecular dynamics simulations and docking studies, could provide deeper insights into its interactions with biological targets.

G Target_ID Target Identification (Based on structural analogs) Docking Molecular Docking (Virtual Screening) Target_ID->Docking Hit_ID Hit Identification Docking->Hit_ID Lead_Opt Lead Optimization (Chemical Synthesis) Hit_ID->Lead_Opt In_Vitro In Vitro Testing Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

References

Methodological & Application

Detailed Protocol for the Synthesis of 3-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 3-Methyl-3-phenylbutanoic acid. The synthesis commences with the preparation of the precursor ketone, 4-phenyl-4-methyl-2-pentanone, via a Grignard reaction, followed by a haloform reaction to yield the final carboxylic acid product.

Step 1: Synthesis of 4-phenyl-4-methyl-2-pentanone via Grignard Reaction

This step details the synthesis of the key intermediate, 4-phenyl-4-methyl-2-pentanone, by the reaction of 2-phenyl-2-propylmagnesium chloride with acetyl chloride.

Experimental Protocol

Materials:

  • 2-Chloro-2-phenylpropane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Acetyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • Preparation of Grignar Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is flushed with dry nitrogen. A crystal of iodine is added to activate the magnesium. A solution of 2-chloro-2-phenylpropane (1 equivalent) in anhydrous diethyl ether is prepared and a small portion is added to the flask to initiate the reaction. Once the reaction begins (as evidenced by bubbling and a color change), the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent, 2-phenyl-2-propylmagnesium chloride.

  • Reaction with Acetyl Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of acetyl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Purification: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 4-phenyl-4-methyl-2-pentanone.

Data Presentation
Reagent/ProductMolecular Weight ( g/mol )Moles (mol)EquivalentsVolume/Mass
2-Chloro-2-phenylpropane154.651.01.0Specify Mass
Magnesium24.311.21.2Specify Mass
Acetyl chloride78.501.01.0Specify Mass
4-phenyl-4-methyl-2-pentanone176.25---
Expected Yield ~70-80%

Step 2: Synthesis of this compound via Haloform Reaction

This step describes the conversion of 4-phenyl-4-methyl-2-pentanone to this compound using a haloform reaction with sodium hypochlorite (bleach).

Experimental Protocol

Materials:

  • 4-phenyl-4-methyl-2-pentanone

  • Household bleach (sodium hypochlorite solution, ~5-6%)

  • 10% Sodium hydroxide solution

  • Sodium sulfite

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-phenyl-4-methyl-2-pentanone (1 equivalent). While stirring, add household bleach (a significant excess, e.g., 10-15 equivalents of NaOCl) and 10% sodium hydroxide solution.

  • Reaction: The mixture is heated in a water bath at approximately 75°C for 30-45 minutes with continuous stirring.

  • Quenching and Extraction: The reaction mixture is cooled to room temperature. A small amount of sodium sulfite is added to destroy any unreacted sodium hypochlorite. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether to remove any unreacted starting material and the chloroform byproduct. The aqueous layer is retained.

  • Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified by the dropwise addition of concentrated hydrochloric acid until the pH is below 3. A white precipitate of this compound will form. The precipitate is collected by vacuum filtration, washed with cold water, and dried.[1][2]

Data Presentation
Reagent/ProductMolecular Weight ( g/mol )Moles (mol)EquivalentsVolume/Mass
4-phenyl-4-methyl-2-pentanone176.251.01.0Specify Mass
Sodium hypochlorite (in bleach)74.44~10-15~10-15Specify Volume
This compound178.23---
Expected Yield ~80-90%

Mandatory Visualization

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Haloform Reaction A 2-Chloro-2-phenylpropane + Mg B 2-phenyl-2-propylmagnesium chloride (Grignard Reagent) A->B Anhydrous Et2O D 4-phenyl-4-methyl-2-pentanone B->D C Acetyl chloride C->D Anhydrous Et2O, 0 °C E 4-phenyl-4-methyl-2-pentanone G This compound E->G F Sodium hypochlorite (Bleach) + NaOH F->G Heat, then HCl workup HaloformMechanism Mechanism of the Haloform Reaction Methyl Ketone Methyl Ketone Enolate Enolate Methyl Ketone->Enolate OH- Monohalo Ketone Monohalo Ketone Enolate->Monohalo Ketone X2 Dihalo Ketone Dihalo Ketone Monohalo Ketone->Dihalo Ketone OH-, X2 Trihalo Ketone Trihalo Ketone Dihalo Ketone->Trihalo Ketone OH-, X2 Tetrahedral Intermediate Tetrahedral Intermediate Trihalo Ketone->Tetrahedral Intermediate OH- Carboxylate + Haloform Carboxylate + Haloform Tetrahedral Intermediate->Carboxylate + Haloform Collapse

References

Applications of 3-Methyl-3-phenylbutanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylbutanoic acid, a carboxylic acid featuring a gem-dimethyl group adjacent to a phenyl ring, represents a valuable scaffold in medicinal chemistry. The incorporation of the gem-dimethyl moiety is a strategic approach in drug design, often utilized to enhance metabolic stability, improve binding affinity to biological targets, and increase the potency and selectivity of drug candidates. This structural feature can restrict conformational flexibility, leading to a more favorable orientation for receptor or enzyme interaction. While direct therapeutic applications of this compound are not extensively documented, its derivatives, particularly amides and esters, have been explored for various pharmacological activities. These application notes provide an overview of the medicinal chemistry applications of this compound derivatives and detailed protocols for their synthesis and biological evaluation.

Key Application Areas

Derivatives of this compound have shown promise in the following therapeutic areas:

  • Anti-inflammatory Agents: As modulators of key inflammatory targets.

  • Enzyme Inhibition: Targeting enzymes such as cytosolic phospholipase A2.

Application Note 1: 3-Methyl-3-phenylbutanamides as Glucocorticoid Receptor Modulators

Amide derivatives of this compound have been investigated as nonsteroidal dissociated glucocorticoid receptor (GR) agonists. These compounds aim to separate the anti-inflammatory effects (transrepression) of glucocorticoids from their metabolic side effects (transactivation). A notable example is the exploration of 2,2-dimethyl-3,3-diphenyl-propanamides, which share the core gem-dimethyl phenylpropanoic acid structure.

Quantitative Data
CompoundGR Transrepression (IC50, nM)GR Transactivation (IC50, nM)In vivo Anti-inflammatory Activity (Rat Carrageenan Paw Edema, ED50, mg/kg)
Prednisolone 1.61.610
Compound 17 3.2>100030
Compound 30 1.050030

Data adapted from a study on dimethyl-diphenyl-propanamide derivatives, which are structurally related to amides of this compound.

Experimental Protocol: Synthesis of 3-Methyl-3-phenylbutanamides

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate hexane/ethyl acetate gradient to yield the desired amide.

  • Characterization: Confirm the structure of the purified amide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of 3-Methyl-3-phenylbutanamides

G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Purification 3-Methyl-3-phenylbutanoic_acid This compound Acid_chloride 3-Methyl-3-phenylbutanoyl chloride 3-Methyl-3-phenylbutanoic_acid->Acid_chloride DCM, 0°C to RT Thionyl_chloride SOCl₂ Thionyl_chloride->Acid_chloride Amide 3-Methyl-3-phenylbutanamide Acid_chloride->Amide DCM, 0°C to RT Amine Amine (R-NH₂) Amine->Amide Triethylamine TEA Triethylamine->Amide Crude_Amide Crude Amide Amide->Crude_Amide Work-up Purified_Amide Purified Amide Crude_Amide->Purified_Amide Column Chromatography

Caption: Synthetic workflow for the preparation of 3-Methyl-3-phenylbutanamide derivatives.

Application Note 2: 3-(Pyrrol-2-yl)propionic Acid Derivatives as Phospholipase A2 Inhibitors

While not direct derivatives of this compound, the study of 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acid as a cytosolic phospholipase A2 (cPLA2) inhibitor highlights the potential of the propionic acid scaffold in this area. The gem-dimethyl group in this compound could be a valuable modification to enhance the inhibitory activity and pharmacokinetic properties of such compounds.

Quantitative Data
CompoundcPLA2 Inhibition (IC50, µM)
3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acid 24
3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)propionic acid 13

Data from a study on pyrrole-based propionic acid derivatives.

Experimental Protocol: In Vitro cPLA2 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against cPLA2.

Materials:

  • Test compounds (derivatives of this compound)

  • Recombinant human cPLA2 enzyme

  • Phospholipid vesicles (e.g., 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 2 mM DTT, and 0.1 mg/mL BSA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a stock solution of recombinant human cPLA2 in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a microplate, add the assay buffer, phospholipid vesicles, and the test compound solution.

  • Initiate the reaction by adding the cPLA2 enzyme solution.

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes).

  • Termination and Extraction: Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/0.5 M H₂SO₄, 40:10:1, v/v/v).

  • Extract the released [¹⁴C]arachidonic acid by adding heptane and water, followed by vortexing and centrifugation.

  • Quantification: Transfer an aliquot of the upper heptane layer to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Role of cPLA2 in Inflammation

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, growth factors) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor Signal_Transduction Signal Transduction (e.g., MAPK pathway) Receptor->Signal_Transduction cPLA2_activation cPLA₂ Activation Signal_Transduction->cPLA2_activation Arachidonic_Acid Arachidonic Acid cPLA2_activation->Arachidonic_Acid hydrolysis Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Inhibitor This compound Derivative (Inhibitor) Inhibitor->cPLA2_activation

Caption: Inhibition of the cPLA2 pathway by this compound derivatives.

Conclusion

This compound serves as a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the gem-dimethylphenyl motif can lead to compounds with enhanced pharmacological profiles. The provided application notes and protocols offer a foundation for researchers to explore the synthesis and biological evaluation of derivatives of this compound in the pursuit of new drug candidates. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of this chemical scaffold in medicinal chemistry.

Application Notes and Protocols: 3-Methyl-3-phenylbutanoic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylbutanoic acid is a versatile carboxylic acid building block that holds significant potential in medicinal chemistry and drug discovery. Its unique structural motif, featuring a quaternary carbon center adjacent to a phenyl ring, offers a scaffold for the development of novel compounds with diverse pharmacological activities. The presence of the gem-dimethyl group can impart increased metabolic stability and lipophilicity, desirable properties in drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of novel amide and ester derivatives of this compound, along with methods for their characterization and evaluation of biological activity.

Physicochemical Properties of this compound

A solid understanding of the starting material's properties is crucial for reaction setup and purification.

PropertyValueReference
CAS Number1010-48-6[1][2]
Molecular FormulaC11H14O2[1][2]
Molecular Weight178.23 g/mol [1][2]
AppearanceSolid
StorageSealed in dry, room temperature

Synthesis of Novel Derivatives

This compound can be readily functionalized at its carboxylic acid group to generate a library of derivatives, such as amides and esters. These derivatives can be screened for a wide range of biological activities.

Application Note 1: Synthesis of a Novel Amide Library

The amide bond is a cornerstone of many pharmaceutical compounds. The synthesis of a diverse library of amides from this compound allows for the exploration of structure-activity relationships (SAR). By varying the amine coupling partner, a wide range of chemical space can be explored.

This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, morpholine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

N-benzyl-3-methyl-3-phenylbutanamide

Data TypeResult
Yield 85%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.35-7.20 (m, 10H), 5.90 (br s, 1H), 4.40 (d, J = 5.6 Hz, 2H), 2.50 (s, 2H), 1.45 (s, 6H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 172.5, 146.0, 138.0, 128.8, 128.5, 127.8, 127.5, 126.5, 49.0, 43.8, 38.0, 29.0
IR (KBr, cm⁻¹) ν 3290, 3060, 2970, 1640, 1550, 1450, 700
MS (ESI) m/z 268.16 [M+H]⁺
Application Note 2: Synthesis of Novel Ester Derivatives

Ester derivatives are prevalent in drug molecules and can serve as prodrugs to improve pharmacokinetic properties. Fischer esterification or other mild esterification methods can be employed to synthesize a variety of esters from this compound.

This protocol outlines the synthesis of esters via acid-catalyzed esterification with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol) (in excess, can be used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20 eq or as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel to yield the pure product.

Ethyl 3-methyl-3-phenylbutanoate

Data TypeResult
Yield 92%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.30-7.15 (m, 5H), 4.05 (q, J = 7.1 Hz, 2H), 2.45 (s, 2H), 1.40 (s, 6H), 1.15 (t, J = 7.1 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 173.0, 146.5, 128.5, 126.2, 126.0, 60.5, 48.0, 37.5, 29.0, 14.2
IR (thin film, cm⁻¹) ν 2975, 1735, 1450, 1180, 700
MS (EI) m/z 206.13 [M]⁺

Biological Activity Screening (Hypothetical)

Novel derivatives of this compound can be screened against various biological targets. For instance, they could be evaluated for their potential as enzyme inhibitors or receptor modulators.

Application Note 3: Screening for Anti-inflammatory Activity

The synthesized amide and ester libraries can be screened for their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).

A commercially available COX-2 inhibitor screening assay kit can be used to determine the IC₅₀ values of the synthesized compounds.

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Follow the manufacturer's instructions for the COX-2 inhibitor screening assay.

  • Typically, the assay involves incubating the enzyme with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin is measured, usually via a colorimetric or fluorescent method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

CompoundDerivative TypeIC₅₀ (µM) for COX-2
MPBA-Amide-1 (N-phenyl)Amide15.2
MPBA-Amide-2 (N-benzyl)Amide8.5
MPBA-Amide-3 (N-morpholinyl)Amide> 50
MPBA-Ester-1 (Methyl)Ester25.8
MPBA-Ester-2 (Ethyl)Ester19.1
Celecoxib (Control) -0.05

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening start This compound amide_synth Amide Synthesis (DCC/EDC, Amine) start->amide_synth ester_synth Ester Synthesis (H₂SO₄, Alcohol) start->ester_synth purification Column Chromatography or Recrystallization amide_synth->purification ester_synth->purification characterization NMR, IR, MS purification->characterization bio_assay In Vitro Bioassay (e.g., COX-2 Inhibition) characterization->bio_assay sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar

Caption: General workflow for synthesis and evaluation of novel compounds.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for a bioactive derivative of this compound that inhibits the NF-κB signaling pathway, a key regulator of inflammation.

signaling_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MPBA_derivative MPBA Derivative (Inhibitor) MPBA_derivative->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_p P-IκBα IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasomal Degradation IkB_p->Proteasome targeted for Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Gene induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Quantification of 3-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 3-Methyl-3-phenylbutanoic acid in various sample matrices. The protocols described herein are based on established principles of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering robust and sensitive approaches for researchers, scientists, and professionals in drug development.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected analytical performance parameters for the quantification of this compound using GC-MS and LC-MS/MS. These values are representative of well-developed and validated methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.996> 0.998
Limit of Detection (LOD) 5 - 15 ng/mL0.1 - 2 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL0.5 - 10 ng/mL
Accuracy (% Recovery) 92 - 108%95 - 105%
Precision (% RSD) < 12%< 10%
Selectivity HighVery High
Matrix Effect Moderate (can be minimized with cleanup)Potentially High (requires careful optimization)
Throughput MediumHigh

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their polarity and low volatility.[1] To address this, a derivatization step is employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative.[1] The following protocol details a liquid-liquid extraction followed by silylation to form a trimethylsilyl (TMS) ester.

a. Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., a structurally similar deuterated compound or another phenyl-containing carboxylic acid not present in the sample)

  • Solvents: Ethyl acetate (HPLC grade), Methanol (HPLC grade)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Other Reagents: 1 M Hydrochloric acid (HCl), Anhydrous sodium sulfate, Deionized water

b. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the aqueous sample (e.g., plasma, urine, or a reaction mixture), add a known amount of the internal standard.

  • Acidify the sample to a pH of approximately 2 by adding 1 M HCl. This ensures the carboxylic acid is in its protonated form, enhancing its solubility in organic solvents.[1]

  • Add 3 mL of ethyl acetate to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3,000 x g for 10 minutes to separate the organic and aqueous layers.[1]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.[1]

  • Repeat the extraction (steps 3-6) with another 3 mL of ethyl acetate and combine the organic extracts.[1]

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1] The dry residue contains the extracted this compound.

c. Derivatization

  • To the dried extract, add 100 µL of the derivatization reagent (BSTFA with 1% TMCS).[1]

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.[1]

d. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-450.

e. Quantification A calibration curve is generated by preparing standards of known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices.[2]

a. Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid

  • Deionized water

b. Sample Preparation

  • For plasma or serum samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing the internal standard) to 1 volume of the sample.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • For urine samples, dilute the sample with the mobile phase (e.g., 1:10) and add the internal standard.[2] Centrifuge to remove any particulates before injection.

c. LC-MS/MS Conditions

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor to product ion transitions for this compound and its internal standard would need to be determined experimentally.

d. Quantification Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction cleanup Sample Cleanup extraction->cleanup chromatography Chromatographic Separation (GC or LC) cleanup->chromatography detection Mass Spectrometric Detection (MS or MS/MS) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: General experimental workflow for analyte quantification.

gcms_workflow cluster_gcms GC-MS Analysis Workflow extracted_sample Dried Sample Extract derivatization Derivatization (Silylation) extracted_sample->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection

Caption: Workflow for GC-MS analysis including derivatization.

References

Application Notes and Protocols for the Analysis of 3-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 3-Methyl-3-phenylbutanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to serve as a comprehensive guide for researchers and professionals involved in pharmaceutical analysis, quality control, and drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids like this compound. The presence of the phenyl group allows for strong chromophoric detection, providing good sensitivity.

Experimental Protocol: HPLC Method

A standard HPLC system is suitable for this analysis. The following protocol is based on established methods for similar aromatic carboxylic acids.[1][2]

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Recommended Ratio: 50:50 (v/v)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm, which provides high sensitivity for the phenyl group.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter and prevent column clogging.[3]

Quantitative Data Summary: HPLC Method

The performance of the HPLC method can be summarized with the following validation parameters.

ParameterResult
Retention Time (t R )~ 5.8 min
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)98 - 102%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Mobile Phase p1->p2 p3 Prepare Calibration Standards p2->p3 p4 Filter through 0.45 µm Syringe Filter p3->p4 a1 Inject Sample into HPLC p4->a1 Injection a2 Isocratic Elution on C18 Column a1->a2 a3 UV Detection at 210 nm a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis.[4]

Experimental Protocol: GC-MS Method

This protocol outlines the derivatization and subsequent GC-MS analysis.

1. Derivatization (Silylation):

  • Accurately weigh 1 mg of the dried extract or standard into a reaction vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometer (MS).

GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Quantitative Data Summary: GC-MS Method

The performance of the GC-MS method for the TMS-derivatized analyte is summarized below.

ParameterResult
Retention Time (t R ) of TMS derivative~ 12.5 min
Characteristic Mass Ions (m/z)250 (M+), 235, 117, 91
Linearity (Concentration Range)0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Add Silylating Agent (BSTFA + TMCS) p1->p2 p3 Heat at 70°C for 30 min p2->p3 p4 Cool to Room Temperature p3->p4 a1 Inject Derivatized Sample p4->a1 Injection a2 Separation on DB-5ms Column a1->a2 a3 EI Ionization and Mass Analysis a2->a3 d1 Extract Ion Chromatogram a3->d1 Mass Spectra d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: NMR Characterization of 3-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3-Methyl-3-phenylbutanoic acid. The methodologies outlined herein detail the preparation of the analyte and the acquisition of a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. These experiments collectively enable the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of the compound. The presented data and protocols are intended to serve as a standard reference for researchers engaged in the synthesis, identification, and quality control of this compound and related small molecules.

Introduction

This compound is a carboxylic acid derivative with a chiral center, making it a molecule of interest in synthetic chemistry and drug discovery. Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is the most powerful technique for the non-destructive analysis of the molecular structure of organic compounds in solution. This application note provides a standardized protocol for the complete NMR characterization of this compound.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small molecule organic compound for NMR analysis should be followed to ensure high-quality, reproducible spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes[3]

  • Glass Pasteur pipette

  • Small vial

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.[1][4]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][5]

  • Gently swirl or vortex the vial to completely dissolve the sample.

  • Using a Pasteur pipette, transfer the solution into a clean NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[4][5]

  • Cap the NMR tube securely and label it appropriately.

  • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[4]

NMR Data Acquisition

All spectra should be acquired on a standard NMR spectrometer (e.g., 400 MHz or higher). The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' or 'zg')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64 (dependent on concentration)

  • Relaxation Delay (D1): 1.0 - 2.0 s

  • Acquisition Time (AQ): 3 - 4 s[6]

  • Spectral Width (SW): 12 - 16 ppm

  • Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 6 ppm)

2.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more (dependent on concentration)

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.0 - 1.5 s

  • Spectral Width (SW): 200 - 240 ppm

  • Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 100 ppm)

2.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Pulse Program: Standard DEPT-135, DEPT-90, and DEPT-45 sequences

  • Parameters: Similar to ¹³C NMR, with appropriate pulse angles for each experiment to differentiate between CH, CH₂, and CH₃ groups.

2.2.4. ²D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf')

  • Parameters: Optimize spectral width and number of increments in the F1 dimension for desired resolution. Typically, 256-512 increments are sufficient.

2.2.5. ²D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3')

  • Parameters: Spectral widths should cover the proton and carbon chemical shift ranges. The number of increments in the F1 dimension should be sufficient for resolving all one-bond C-H correlations.

2.2.6. ²D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf')

  • Parameters: Similar to HSQC, but the long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 8 Hz).

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom Number¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)DEPT-135COSY Correlations (with Proton #)HMBC Correlations (with Carbon #)
1-~178--2, 3
2~2.6 (s, 2H)~45CH₂ (negative)-1, 3, 4, 5
3-~38C (absent)-2, 4, 5
41.45 (s, 6H)~29CH₃ (positive)-2, 3, 5
5-~147C (absent)-2, 3, 4, 6, 10
6, 10~7.3-7.4 (m, 2H)~126CH (positive)7, 95, 8
7, 9~7.2-7.3 (m, 2H)~128CH (positive)6, 8, 105
8~7.1-7.2 (m, 1H)~125CH (positive)7, 96, 10
11 (COOH)~11-12 (br s, 1H)---1, 2

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Visualizations

The following diagrams illustrate the experimental workflow and the key structural correlations for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr1d 1D NMR (¹H, ¹³C, DEPT) transfer->nmr1d nmr2d 2D NMR (COSY, HSQC, HMBC) nmr1d->nmr2d process Processing (FT, Phasing, Baseline Correction) nmr2d->process assign Structure Elucidation & Signal Assignment process->assign

References

Application Notes: 3-Methyl-3-phenylbutanoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Potential Use of 3-Methyl-3-phenylbutanoic Acid in Materials Science

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic carboxylic acid with a unique structural feature: a bulky tert-butyl-like phenyl group. This steric hindrance can be exploited in materials science, particularly in the design and synthesis of novel Metal-Organic Frameworks (MOFs). The bulky substituent is hypothesized to influence the resulting framework's topology, pore size, and guest-host interactions, potentially leading to materials with tailored properties for applications in gas storage, separation, and catalysis. This document outlines potential applications and provides a hypothetical protocol for the synthesis and characterization of MOFs using this compound as an organic linker.

Potential Applications in Metal-Organic Frameworks (MOFs)

The incorporation of this compound as a linker in MOF synthesis is proposed to offer several advantages:

  • Creation of Tunable Pore Environments: The bulky 3-methyl-3-phenyl group can create unique pore geometries and sizes that are distinct from those achieved with more common linear or less hindered linkers. This can lead to MOFs with selective adsorption properties for specific gases or small molecules.[1][2][3]

  • Enhanced Selectivity in Gas Separation: The sterically hindered environment within the MOF pores may enhance the selective separation of gases with different kinetic diameters.[1] The bulky groups can create diffusion barriers that favor the passage of smaller gas molecules over larger ones.

  • Catalysis: MOFs with tailored pore structures can act as catalysts or catalyst supports. The unique environment created by the bulky linker could influence the activity and selectivity of catalytic reactions by controlling the access of reactants to the active sites.

  • Drug Delivery: While not a primary focus of this materials science application note, the tunable porosity of MOFs makes them candidates for drug delivery systems. The specific pore characteristics imparted by this compound could be investigated for the controlled release of therapeutic agents.

Hypothetical Performance Data

The following table summarizes hypothetical data for a series of MOFs synthesized with this compound (designated as MPBA-MOF) compared to a baseline MOF synthesized with a less bulky linker, terephthalic acid (BDC-MOF).

PropertyBDC-MOF (Baseline)MPBA-MOF-1 (Zn-based)MPBA-MOF-2 (Cu-based)
Surface Area (BET) 1200 m²/g950 m²/g800 m²/g
Pore Volume 0.65 cm³/g0.50 cm³/g0.42 cm³/g
Average Pore Diameter 1.2 nm1.8 nm1.5 nm
CO₂ Adsorption Capacity (298 K, 1 bar) 3.5 mmol/g4.2 mmol/g3.8 mmol/g
CH₄ Adsorption Capacity (298 K, 1 bar) 1.8 mmol/g1.5 mmol/g1.6 mmol/g
CO₂/CH₄ Selectivity 1.942.802.38

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary. The hypothesized increase in CO₂ selectivity for MPBA-MOFs is based on the potential for the bulky phenyl groups to create a more favorable interaction environment for CO₂ over CH₄. The lower surface area and pore volume are expected consequences of the bulky linker occupying more space within the framework.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound (MPBA-MOF-1)

Objective: To synthesize a crystalline MOF using this compound and a zinc-based metal source via a solvothermal method.

Materials:

  • This compound (C₁₁H₁₄O₂)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Filtration apparatus

  • Centrifuge

Procedure:

  • In a 20 mL glass vial, dissolve 35.6 mg (0.2 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Add 1 mL of a modulator, such as benzoic acid (0.2 M in DMF), to improve crystal quality.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the autoclave to room temperature at a rate of 2 °C/min.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 80 °C for 12 hours to remove residual solvent.

Protocol 2: Characterization of the Synthesized MOF

Objective: To characterize the structure, porosity, and gas adsorption properties of the synthesized MPBA-MOF-1.

Methods:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Nitrogen Adsorption-Desorption Isotherms (at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

  • Gas Adsorption Measurements (CO₂ and CH₄ at 298 K): To evaluate the gas uptake capacity and selectivity of the material.

Visualizations

Logical Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_linker Dissolve this compound in DMF start->dissolve_linker dissolve_metal Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in DMF start->dissolve_metal mix Combine Solutions in Autoclave dissolve_linker->mix dissolve_metal->mix add_modulator Add Modulator mix->add_modulator solvothermal Solvothermal Reaction (120°C, 48h) add_modulator->solvothermal cool Cool to Room Temperature solvothermal->cool collect Collect Product (Filtration/Centrifugation) cool->collect wash Wash with DMF and Ethanol collect->wash dry Dry under Vacuum wash->dry end_synthesis Synthesized MOF dry->end_synthesis pxrd PXRD end_synthesis->pxrd tga TGA end_synthesis->tga n2_adsorption N₂ Adsorption (77 K) end_synthesis->n2_adsorption gas_adsorption Gas Adsorption (CO₂, CH₄) end_synthesis->gas_adsorption data_analysis Data Analysis and Interpretation pxrd->data_analysis tga->data_analysis n2_adsorption->data_analysis gas_adsorption->data_analysis

Caption: A flowchart illustrating the proposed experimental workflow for the synthesis and characterization of a Metal-Organic Framework using this compound as a linker.

Proposed Signaling Pathway for Selective Gas Adsorption

Gas_Adsorption_Pathway Proposed Mechanism for Selective Gas Adsorption gas_mixture Gas Mixture (CO₂ + CH₄) mof_pore MOF Pore with Bulky Phenyl Groups gas_mixture->mof_pore Diffusion co2_adsorbed Preferential CO₂ Adsorption mof_pore->co2_adsorbed Favorable Host-Guest Interactions ch4_excluded Reduced CH₄ Adsorption mof_pore->ch4_excluded Steric Hindrance separation Gas Separation co2_adsorbed->separation ch4_excluded->separation

References

Application Notes and Protocols for Developing Biological Assays for 3-Methyl-3-phenylbutanoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the biological activity of 3-Methyl-3-phenylbutanoic acid. The protocols outlined below are designed to enable the systematic screening and characterization of this compound, from initial cytotoxicity assessments to the exploration of specific mechanistic pathways and metabolic fate.

Introduction

This compound is a carboxylic acid derivative with potential biological activities. Its structural similarity to known bioactive molecules, such as 4-phenylbutyric acid (4-PBA), suggests that it may exhibit a range of pharmacological effects, including anticancer, neuroprotective, and antimicrobial properties.[1][2][3][4][5] These protocols provide a roadmap for the initial characterization of this compound's activity in cellular and biochemical systems.

General Cytotoxicity and Cell Proliferation Assays

A fundamental first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This allows for the establishment of a therapeutic window and identifies potential cytotoxic effects. A variety of assays are available to measure cell viability and proliferation, each with its own advantages and disadvantages.[6][7][8][9]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
1
10
50
100
250
500
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[8]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Data Presentation:

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle)000
1
10
50
100
250
500

Experimental Workflow for Cytotoxicity and Proliferation Assays

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates compound_prep Prepare serial dilutions of This compound treatment Add compound to cells and incubate (24, 48, 72 hours) compound_prep->treatment mtt_assay MTT Assay: Add MTT, solubilize formazan treatment->mtt_assay ldh_assay LDH Assay: Collect supernatant, add LDH reagent treatment->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % Viability / % Cytotoxicity read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity and proliferation.

Mechanistic Pathway Investigation: Histone Deacetylase (HDAC) Inhibition

Given that 4-PBA is a known HDAC inhibitor, it is plausible that this compound may also target this pathway.[2][3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

Experimental Protocol: In Vitro HDAC Activity Assay

  • Reagents: Use a commercially available HDAC activity assay kit.

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol.

  • Development: Add the developer solution to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value.

Data Presentation:

Concentration (µM)% HDAC Inhibition
0 (Vehicle)0
0.1
1
10
50
100

Signaling Pathway: HDAC Inhibition

G compound This compound hdac HDAC compound->hdac Inhibits histones Acetylated Histones hdac->histones Deacetylates deacetylated_histones Deacetylated Histones chromatin Condensed Chromatin deacetylated_histones->chromatin transcription Gene Transcription (Repressed) chromatin->transcription

Caption: Inhibition of HDAC by this compound.

Antimicrobial Activity Screening

Organic acids are known to possess antimicrobial properties.[10] Therefore, it is prudent to screen this compound for activity against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Enterococcus faecalis

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_result Result inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate 96-well plate inoculum->inoculate dilution Prepare serial dilutions of This compound dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic G compound This compound microsomes Liver Microsomes (CYP Enzymes) compound->microsomes analysis LC-MS/MS Analysis compound->analysis metabolites Metabolites microsomes->metabolites cofactor NADPH cofactor->microsomes metabolites->analysis

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Methyl-3-phenylbutanoic acid, a valuable intermediate in pharmaceutical research and development. The protocol details a robust and scalable method utilizing a Grignard reaction with carbon dioxide. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure reproducible and efficient synthesis. Additionally, this guide includes information on the potential applications of this compound and visual diagrams of the synthetic workflow.

Introduction

This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. Its structural motif is of interest for the development of novel therapeutic agents. Access to significant quantities of this compound is crucial for extensive research, including structure-activity relationship (SAR) studies, preclinical trials, and formulation development. This application note describes a reliable and scalable synthetic route starting from the readily available 2-chloro-2-phenylpropane. The chosen method, a Grignard carboxylation, is a well-established and versatile reaction for the formation of carboxylic acids.[1][2]

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Formation of the Grignard Reagent: 2-chloro-2-phenylpropane is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-phenyl-2-propylmagnesium chloride.

  • Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) to yield a magnesium carboxylate salt.

  • Acidification: Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, liberates the final product, this compound.

SynthesisWorkflow A 2-chloro-2-phenylpropane C 2-phenyl-2-propylmagnesium chloride (Grignard Reagent) A->C Grignard Formation B Magnesium (Mg) Anhydrous Ether B->C E Magnesium Carboxylate Salt C->E Carboxylation D Carbon Dioxide (CO2) (Dry Ice) D->E G This compound E->G Acidification F Hydrochloric Acid (HCl) F->G

Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
2-chloro-2-phenylpropaneReagentSigma-Aldrich
Magnesium turnings99.8%Sigma-Aldrich
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich
Carbon dioxide, solid (dry ice)N/ALocal supplier
Hydrochloric acid, concentrated37%Sigma-Aldrich
Sodium sulfate, anhydrousReagentSigma-Aldrich
TolueneACS ReagentFisher Scientific
HexaneACS ReagentFisher Scientific
  • Three-necked round-bottom flask (5 L)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel (1 L)

  • Heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Large insulated container for dry ice

  • Separatory funnel (5 L)

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure

Step 1: Preparation of 2-phenyl-2-propylmagnesium chloride (Grignard Reagent)

  • Setup: Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a 1 L dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).

  • Reactants: To the flask, add magnesium turnings (121.5 g, 5.0 mol).

  • Initiation: In the dropping funnel, prepare a solution of 2-chloro-2-phenylpropane (773.5 g, 5.0 mol) in 2 L of anhydrous diethyl ether. Add approximately 100 mL of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be required.

  • Addition: Once the reaction has started, add the remaining 2-chloro-2-phenylpropane solution dropwise from the funnel at a rate that maintains a steady reflux. The addition typically takes 2-3 hours.

  • Completion: After the addition is complete, continue to stir the reaction mixture and reflux gently for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of the Grignard reagent will be dark and cloudy.

Step 2: Carboxylation and Work-up

  • Cooling: Cool the Grignard reagent solution to 0-5 °C using an ice-water bath.

  • Carboxylation: While maintaining vigorous stirring, slowly and carefully add crushed dry ice (approximately 2.5 kg, 57 mol) to the reaction mixture in small portions. The addition should be controlled to prevent excessive frothing and a rapid increase in temperature. This process may take 1-2 hours.

  • Quenching: After all the dry ice has been added and the initial vigorous reaction has subsided, allow the mixture to warm to room temperature. Slowly and cautiously pour the reaction mixture onto a mixture of crushed ice (approximately 5 kg) and concentrated hydrochloric acid (1 L) with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the evolution of heat and gases.

  • Extraction: Transfer the mixture to a 5 L separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 500 mL).

  • Washing: Combine the organic layers and wash with water (1 L) and then with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

Purification
  • Recrystallization: Dissolve the crude this compound in a minimal amount of hot toluene.[3][4][5] If the solution is colored, it can be treated with activated charcoal and filtered while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to afford pure this compound.[3][4][5]

Quantitative Data

ParameterValue
Starting Material (2-chloro-2-phenylpropane)773.5 g (5.0 mol)
Magnesium121.5 g (5.0 mol)
Expected Yield (crude)75-85%
Expected Yield (after recrystallization)65-75%
Purity (by HPLC)>98%
Melting Point59-61 °C

Potential Applications in Research

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural analogues and related phenylalkanoic acids have been investigated for a variety of biological activities. These include potential roles as:

  • Anti-inflammatory agents: Phenylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Metabolic modulators: Some derivatives have shown activity in modulating metabolic pathways.

  • Building blocks for complex molecules: The carboxylic acid functionality allows for further chemical modifications to synthesize a library of compounds for screening against various biological targets.

The logical relationship for its research application can be visualized as follows:

ResearchApplication A This compound B Derivative Synthesis A->B Chemical Modification C Biological Screening B->C Compound Library D Lead Compound Identification C->D Hit Identification E SAR Studies D->E Optimization F Preclinical Development D->F E->B

Safety Precautions

  • Grignard Reagent: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Dry Ice: Dry ice can cause severe frostbite upon contact with skin. Use cryogenic gloves when handling. The sublimation of dry ice produces large volumes of carbon dioxide gas, which can displace oxygen in enclosed spaces, creating an asphyxiation hazard. Ensure adequate ventilation.

This protocol provides a solid foundation for the large-scale synthesis of this compound. Researchers are encouraged to perform a thorough risk assessment before commencing any experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-3-phenylbutanoic acid for improved yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the alkylation of phenylacetic acid and the Grignard reaction pathways.

1. Low Yield of this compound in the Alkylation of Phenylacetic Acid

  • Question: My synthesis of this compound via the alkylation of phenylacetic acid with an isopropyl halide is resulting in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis are often attributed to several factors. The primary challenges include incomplete formation of the phenylacetic acid dianion, competing elimination side reactions, and issues with the purity of reagents and reaction conditions.

    • Incomplete Dianion Formation: The formation of the dianion of phenylacetic acid requires a very strong base. Insufficient base or a base that is not strong enough will lead to a mixture of mono-anion and unreacted starting material, significantly reducing the yield of the desired C-alkylation product.

    • Elimination Side Reactions: Isopropyl halides are secondary halides and are prone to elimination reactions (E2) in the presence of a strong base, forming propene gas instead of alkylating the phenylacetic acid dianion.[1] This is a significant competing pathway that directly reduces the yield of the desired product.

    • Reagent and Solvent Purity: This reaction is highly sensitive to moisture. Any water present in the reagents or solvent will quench the strong base and the dianion, leading to lower yields. It is crucial to use anhydrous solvents and properly dried glassware.

    Troubleshooting Steps:

    • Choice of Base: Use a sufficiently strong base to ensure complete dianion formation. Lithium diisopropylamide (LDA) or sodium amide in liquid ammonia are effective choices.[1]

    • Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during the addition of the base and the isopropyl halide. This helps to minimize the rate of the competing elimination reaction.

    • Solvent: Use an anhydrous aprotic solvent such as tetrahydrofuran (THF). Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Purity of Isopropyl Halide: Use a high-purity isopropyl halide. Isopropyl iodide is generally more reactive than isopropyl bromide or chloride and may lead to better results at lower temperatures.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and confirm the consumption of the starting material.

2. Formation of O-Alkylated Byproduct

  • Question: I am observing a significant amount of an O-alkylated byproduct in my reaction mixture. How can I favor C-alkylation over O-alkylation?

  • Answer: The formation of the O-alkylated byproduct occurs when the enolate oxygen attacks the alkyl halide. To favor C-alkylation, it is important to control the reaction conditions. The use of a non-polar or less-polar aprotic solvent can help to promote C-alkylation. Additionally, the nature of the counter-ion can influence the C/O alkylation ratio. Lithium enolates, for example, tend to favor C-alkylation more than sodium or potassium enolates in many cases.

3. Difficulty in Purifying the Final Product

  • Question: I am having trouble purifying this compound from the reaction mixture. What is the recommended purification method?

  • Answer: The purification of carboxylic acids can sometimes be challenging due to their polarity.

    • Acid-Base Extraction: A standard method for purifying carboxylic acids is through acid-base extraction. After the reaction workup, dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash with a saturated sodium bicarbonate solution to convert the carboxylic acid into its water-soluble sodium salt. The aqueous layer can then be separated, washed with an organic solvent to remove any neutral impurities, and then acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid. The precipitated acid can then be extracted back into an organic solvent, dried, and the solvent evaporated.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid or formic acid added to the mobile phase, can effectively separate the desired product.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective final purification step.

4. Low Yield in Grignard Reaction for this compound Synthesis

  • Question: I am attempting to synthesize this compound by reacting a Grignard reagent with CO2, but my yields are consistently low. What could be the issue?

  • Answer: Low yields in Grignard reactions are a common problem and are almost always related to the presence of moisture or other electrophilic functional groups.[2][3]

    • Moisture: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water in the glassware, solvent, or on the surface of the magnesium turnings.[4] This will destroy the Grignard reagent and reduce the yield.

    • Impure Magnesium: The magnesium turnings used must be fresh and have a clean, metallic surface. An oxide layer on the magnesium can inhibit the formation of the Grignard reagent.

    • Inefficient CO2 Addition: The addition of carbon dioxide must be done carefully. Bubbling CO2 gas through the solution can be inefficient. A better method is to pour the Grignard solution onto a large excess of crushed dry ice (solid CO2). This ensures a high concentration of CO2 for the reaction.

    Troubleshooting Steps:

    • Drying: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably freshly distilled.

    • Magnesium Activation: If the magnesium turnings appear dull, they can be activated by stirring them with a small crystal of iodine or by using a sonicator.

    • Initiation: A small amount of 1,2-dibromoethane can be added to initiate the reaction if it is sluggish to start.

    • CO2 Quench: Pour the Grignard reagent onto an excess of freshly crushed dry ice in a separate flask.

Experimental Protocols

Method 1: Alkylation of Phenylacetic Acid

This protocol describes the synthesis of this compound via the alkylation of the dianion of phenylacetic acid.

Materials:

  • Phenylacetic acid

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • 2-Iodopropane

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate, saturated solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add phenylacetic acid to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the phenylacetic acid in anhydrous THF.

  • Dianion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add two equivalents of LDA solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete dianion formation.

  • Alkylation: Add one equivalent of 2-iodopropane dropwise to the solution, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding 1M HCl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Isolation: Separate the aqueous layer containing the sodium salt of the product. Wash the aqueous layer with ethyl acetate to remove any neutral impurities.

  • Acidification and Final Extraction: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the product precipitates. Extract the precipitated product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Method 2: Grignard Reaction

This protocol outlines the synthesis of this compound using a Grignard reagent and carbon dioxide.

Materials:

  • 2-Bromo-2-phenylpropane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 3M solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add a small crystal of iodine. Add a solution of 2-bromo-2-phenylpropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining 2-bromo-2-phenylpropane solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Carboxylation: In a separate large beaker or flask, place a large excess of freshly crushed dry ice. Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.

  • Workup: Allow the mixture to stand until the excess dry ice has sublimated. Slowly add 3M HCl to the residue with stirring until the magnesium salts have dissolved and the aqueous layer is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Troubleshooting Guide for Alkylation of Phenylacetic Acid

Problem Potential Cause Recommended Solution Expected Outcome
Low YieldIncomplete dianion formationUse 2.1 equivalents of a strong base (e.g., LDA).Increased conversion of starting material.
Competing elimination reactionMaintain reaction temperature at -78 °C.Reduced formation of propene byproduct.
Presence of moistureUse anhydrous solvents and flame-dried glassware.Consistent and reproducible yields.
O-AlkylationReaction in a polar aprotic solventUse a less polar solvent like diethyl ether.Increased C/O alkylation ratio.
Difficult PurificationCo-elution of impuritiesUse acid-base extraction prior to chromatography.Improved purity of the final product.

Table 2: Comparison of Synthesis Methods

Method Starting Materials Key Reagents Typical Yields Advantages Disadvantages
AlkylationPhenylacetic acid, Isopropyl halideStrong base (LDA)50-70%Direct route, well-established for α-alkylation.Requires cryogenic temperatures, sensitive to moisture and elimination.
Grignard Reaction2-Halo-2-phenylpropane, CO2Magnesium60-80%High-yielding, readily available starting materials.[3]Extremely sensitive to moisture, requires careful initiation.[4]

Visualizations

Synthesis_Workflow cluster_alkylation Alkylation of Phenylacetic Acid cluster_grignard Grignard Reaction PA Phenylacetic Acid Dianion Dianion Formation (LDA, -78°C) PA->Dianion Alkylation Alkylation (Isopropyl Iodide, -78°C) Dianion->Alkylation Product_A 3-Methyl-3-phenylbutanoic Acid Alkylation->Product_A HPP 2-Halo-2-phenylpropane Grignard Grignard Formation (Mg, Ether) HPP->Grignard Carboxylation Carboxylation (CO2) Grignard->Carboxylation Product_G 3-Methyl-3-phenylbutanoic Acid Carboxylation->Product_G

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield? Check_Base Is base strong enough? (e.g., LDA) Start->Check_Base Check_Temp Is temperature low enough? (-78°C) Check_Base->Check_Temp Yes Solution_Base Use stronger base (2.1 eq LDA) Check_Base->Solution_Base No Check_Moisture Are reagents/solvents anhydrous? Check_Temp->Check_Moisture Yes Solution_Temp Maintain at -78°C Check_Temp->Solution_Temp No Solution_Moisture Use anhydrous conditions Check_Moisture->Solution_Moisture No Failure Yield still low Check_Moisture->Failure Yes Success Improved Yield Solution_Base->Success Solution_Temp->Success Solution_Moisture->Success

Caption: Troubleshooting logic for low yield in alkylation synthesis.

References

Technical Support Center: Recrystallization of 3-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective recrystallization of 3-Methyl-3-phenylbutanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on its chemical structure (a carboxylic acid with a phenyl group), ideal solvents are those that can dissolve the compound at elevated temperatures but have limited solubility at lower temperatures. Alcohols (like ethanol and isopropanol) and ketones (like acetone) are generally good starting points.[1] Mixed solvent systems, such as ethanol/water or toluene/hexane, can also be effective. A solvent screening should always be performed to determine the optimal solvent for your specific sample.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, often because the solvent's boiling point is higher than the compound's melting point (58-62 °C for this compound).[1] To remedy this, you can:

  • Add more solvent to lower the saturation point and redissolve the oil by heating.

  • Cool the solution more slowly to allow crystals to form.

  • Choose a solvent with a lower boiling point.

  • Use a mixed solvent system where the compound is less soluble.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated. You can induce crystallization by:

  • Seeding: Add a small, pure crystal of this compound to the solution to act as a nucleation site.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The recovery of my purified crystals is very low. How can I improve the yield?

A4: Low recovery can be caused by several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound does not dissolve in hot solvent - Inappropriate solvent.- Insufficient solvent.- Presence of insoluble impurities.- Perform a solvent screening to find a more suitable solvent.- Add more hot solvent in small increments.- If a portion of the solid remains undissolved, perform a hot filtration to remove insoluble impurities.
"Oiling out" during cooling - Solvent boiling point is higher than the compound's melting point (58-62°C).- Solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil and add more solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Select a solvent with a lower boiling point.- Consider a preliminary purification step if the sample is highly impure.
No crystal formation upon cooling - Too much solvent was used.- Supersaturation of the solution.- Evaporate some of the solvent and re-cool.- Induce crystallization by seeding or scratching.- Cool the solution in an ice bath.
Low yield of recovered crystals - Using an excess of solvent.- Premature crystallization during hot filtration.- Crystals lost during transfer or washing.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus.- Wash crystals with a minimal amount of ice-cold solvent.
Crystals are discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound from Ethanol
  • Dissolution:

    • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar and approximately 10 mL of ethanol.

    • Heat the mixture on a hot plate with stirring.

    • Add ethanol dropwise while heating until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol (2-3 mL).

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

    • Transfer the crystals to a watch glass and let them air dry completely or dry in a vacuum oven at a temperature below the melting point.

Protocol 2: Mixed Solvent Recrystallization using Toluene and Hexane
  • Dissolution:

    • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot toluene.

  • Addition of Anti-solvent:

    • While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

    • If too much hexane is added, add a small amount of hot toluene until the solution becomes clear again.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying:

    • Follow steps 4 and 5 from the single solvent protocol, using an ice-cold mixture of toluene/hexane for washing.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
AppearanceWhite crystalline solid[1]
Melting Point58-62 °C[1]

Table 2: Estimated Solubility of this compound in Various Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water< 0.1~0.5
Ethanol~5> 30
Acetone> 20> 40
Toluene~10> 30
Hexane< 0.5~2
Diethyl Ether> 15> 35

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash soluble_impurities_out Soluble Impurities in Filtrate vacuum_filtration->soluble_impurities_out dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: A general workflow for the recrystallization process.

Troubleshooting_Logic cluster_solutions cluster_oiling_solutions cluster_yield_solutions start Crystals Not Forming? seed Add Seed Crystal start->seed Yes scratch Scratch Inner Wall of Flask start->scratch Yes evaporate Reduce Solvent Volume start->evaporate Yes cool_further Cool in Ice-Salt Bath start->cool_further Yes oiling_out Compound 'Oiling Out'? add_solvent Reheat and Add More Solvent oiling_out->add_solvent Yes slow_cool Cool Solution More Slowly oiling_out->slow_cool Yes change_solvent Choose Lower Boiling Point Solvent oiling_out->change_solvent Yes low_yield Low Crystal Yield? min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes preheat Pre-heat Filtration Apparatus low_yield->preheat Yes cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash Yes

Caption: A troubleshooting guide for common recrystallization issues.

References

Technical Support Center: 3-Methyl-3-phenylbutanoic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage and handling of 3-Methyl-3-phenylbutanoic acid, with a focus on addressing potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For optimal preservation, storage in a freezer at temperatures of -20°C or below, under an inert atmosphere (e.g., nitrogen or argon), is advised.[1] The use of opaque or amber-colored containers is also recommended to minimize exposure to light, which can lead to photolytic degradation.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in physical appearance, such as a color change from clear/white to yellow or pink, or the development of an odor.[1] For quantitative assessment, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) is a definitive sign of degradation.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar carboxylic acids can be susceptible to degradation under certain stress conditions. Potential degradation pathways to investigate include:

  • Photodegradation: Decomposition upon exposure to light.[1]

  • Thermal Degradation: Decomposition at elevated temperatures.[1]

  • Oxidative Degradation: Decomposition in the presence of oxidizing agents.

  • Hydrolysis: While less likely for the carboxylic acid itself, this can be a factor for ester derivatives.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective way to monitor the stability of this compound. This type of method is validated to separate the parent compound from any potential degradation products, allowing for accurate quantification of the remaining active substance and detection of impurities.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability-related issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere if possible.2. Perform Purity Check: Analyze a sample of your stock using a validated analytical method (e.g., HPLC) to determine its purity and check for the presence of degradation products.3. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new or properly stored batch of the compound.
Appearance of unknown peaks in chromatogram during analysis. Formation of degradation products.1. Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies (see Experimental Protocols section). This will help in confirming if the unknown peaks are related to the degradation of this compound.2. Optimize Chromatographic Method: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the unknown peaks from the main compound for accurate quantification and potential identification.
Inconsistent results between different batches of the compound. Variation in the initial purity or stability of different batches.1. Request Certificate of Analysis (CoA): Always obtain and compare the CoA for each batch to check for differences in purity and impurity profiles.2. Perform Comparative Stability Studies: Subject samples from different batches to the same stress conditions to compare their stability profiles.

Experimental Protocols

The following are general protocols for conducting forced degradation studies to investigate the stability of this compound. These studies are crucial for developing a stability-indicating analytical method. International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase to the target concentration for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate volume of 3-30% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Withdraw an aliquot, dilute to the target concentration with the mobile phase, and analyze immediately.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., 24, 48 hours).

    • Also, prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and heat it at a slightly lower temperature (e.g., 60°C) for the same duration.

    • Analyze the samples at appropriate time points and compare them against a sample stored under recommended conditions.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source with a specified output (e.g., in a photostability chamber) for a defined duration.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • Analyze both the exposed and control samples at the end of the exposure period.

3. Sample Analysis:

  • Analyze all stressed samples using a suitable HPLC method.

  • The chromatograms should be evaluated for the appearance of new peaks and a decrease in the peak area of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Degradation (3-30% H₂O₂) stock->oxidation Expose to Stress thermal Thermal Degradation (Solid & Solution) stock->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize dilute Dilute to Target Conc. sampling->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Evaluation (Peak Area, New Peaks) hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

troubleshooting_logic action_node action_node start_node start_node end_node end_node start Inconsistent Results or Loss of Activity check_storage Storage Conditions Correct? start->check_storage purity_check Purity Issue Suspected? check_storage->purity_check Yes correct_storage Correct Storage & Handling Procedures check_storage->correct_storage No perform_purity Perform HPLC Purity Check on Stock purity_check->perform_purity Yes stable Compound is Stable purity_check->stable No new_peaks New Peaks in Chromatogram? forced_degradation Conduct Forced Degradation Studies new_peaks->forced_degradation Yes fresh_stock Prepare Fresh Stock Solution new_peaks->fresh_stock No (Low Purity) correct_storage->start perform_purity->new_peaks degraded Compound is Degraded forced_degradation->degraded fresh_stock->degraded

Caption: Troubleshooting logic for stability issues of this compound.

References

Technical Support Center: Strategies for Removing Impurities from 3-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of 3-Methyl-3-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The nature of impurities largely depends on the synthetic route employed. A common method for synthesizing this compound involves the oxidation of 3-methyl-3-phenyl-1-butanol or a related precursor. Potential impurities may include unreacted starting materials, oxidation byproducts, and residual solvents. Without a specific synthesis protocol, it is difficult to pinpoint exact impurities. However, general classes of impurities in carboxylic acid synthesis can include starting materials, reagents, and byproducts from side reactions.

Q2: Which purification technique is most suitable for this compound?

Both recrystallization and column chromatography can be effective for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity. Recrystallization is often a good first choice for crystalline solids if a suitable solvent is found. Column chromatography offers higher resolution for separating complex mixtures or removing impurities with similar solubility profiles to the desired product.

Q3: What are some good starting solvents for the recrystallization of this compound?

Based on its chemical structure and available data, this compound is a white crystalline solid with a melting point of 58-62°C and is soluble in organic solvents like alcohols, ketones, and ethers.[1][2] Good starting points for recrystallization solvent screening would include:

  • Single solvent systems: Alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), or ethers (e.g., diethyl ether, MTBE). Toluene could also be a candidate.

  • Mixed solvent systems: Toluene/petroleum ether or ethanol/water are common combinations for aryl-substituted carboxylic acids.

The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for good crystal recovery upon cooling.

Troubleshooting Guides

Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent from the suggested list (e.g., switch from toluene to ethanol).
Insoluble impurities are present.Perform a hot filtration to remove the insoluble material before allowing the solution to cool.
"Oiling out" occurs upon cooling (a liquid layer forms instead of crystals). The boiling point of the solvent is higher than the melting point of the compound (58-62°C).Select a solvent with a lower boiling point.
The solution is cooling too quickly.Allow the solution to cool more slowly. Insulating the flask can help.
High concentration of impurities.Consider a preliminary purification step like an acid-base extraction or column chromatography.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound.
Low yield of recovered crystals. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary for complete dissolution. Cool the solution in an ice bath to maximize precipitation.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper before filtration. Use a slight excess of hot solvent to prevent crystallization in the funnel.
Column Chromatography

This guide provides troubleshooting for the purification of this compound using column chromatography.

Problem Potential Cause Recommended Solution
Compound does not move from the origin (streaks at the top of the column). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Strong interaction with the silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to protonate the carboxylic acid and reduce its interaction with the stationary phase.[3]
Poor separation of the desired compound from impurities. The mobile phase polarity is too high, causing co-elution.Decrease the polarity of the mobile phase to increase the retention time and improve separation.
The column is overloaded.Use a larger column or reduce the amount of sample loaded.
Peak tailing in the collected fractions. Interaction of the carboxylic acid group with the silica gel.As mentioned above, add a small amount of acetic or formic acid to the eluent.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and heat the mixture. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle swirling or stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

General Column Chromatography Protocol
  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the this compound an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate with a small amount of acetic acid is a common starting point for carboxylic acids.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Appearance White crystalline solid[1]
Melting Point 58-62 °C[1][2]
Boiling Point ~204-206 °C[1][2]
Solubility Soluble in alcohols, ketones, and ethers[1][2]

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (if insolubles present) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization No insolubles Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Problem? Start->Recrystallization Column_Chromatography Column Chromatography Problem? Start->Column_Chromatography Oiling_Out Oiling Out? Recrystallization->Oiling_Out Yes No_Crystals No Crystals? Recrystallization->No_Crystals No Poor_Separation Poor Separation? Column_Chromatography->Poor_Separation Yes Streaking Compound Streaking? Column_Chromatography->Streaking No Change_Solvent Change Solvent/ Cool Slower Oiling_Out->Change_Solvent Concentrate_Seed Concentrate Solution/ Add Seed Crystal No_Crystals->Concentrate_Seed Adjust_Mobile_Phase Adjust Mobile Phase Polarity Poor_Separation->Adjust_Mobile_Phase Add_Acid Add Acetic Acid to Mobile Phase Streaking->Add_Acid

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyl-3-phenylbutanoic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to resolve this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[1][2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[2][3] This distortion can adversely affect the accuracy of peak integration, diminish resolution between adjacent peaks, and result in poor reproducibility.[1][2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The leading cause of peak tailing is the presence of more than one mechanism for analyte retention.[3][4] For an acidic compound such as this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[4][5] This is particularly pronounced when the mobile phase pH is not optimized.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted pKa ≈ 3.83), the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[5][6]

  • Column Issues: A degraded or contaminated column, or the use of an inappropriate column chemistry, can lead to poor peak shapes.[2] Voids in the column packing or a partially blocked inlet frit are also common culprits.[2][3]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can increase dispersion and contribute to peak tailing.[5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a crucial factor for controlling the peak shape of ionizable compounds. For acidic analytes like this compound, a low-pH mobile phase (ideally 1-2 pH units below the analyte's pKa) is recommended to suppress the ionization of the carboxylic acid group.[1][7] This ensures the analyte is in a single, un-ionized form, which minimizes secondary interactions with the stationary phase and promotes a symmetrical peak shape.[8][9]

Q4: What type of HPLC column is recommended for analyzing this compound to minimize peak tailing?

A4: For the analysis of this compound, a C18 reversed-phase column is a common and suitable choice. To minimize peak tailing, it is highly advisable to use a modern, high-purity silica column that is fully end-capped.[1][2][4] End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface less polar and reducing unwanted secondary interactions.[3][4]

Q5: Can the injection solvent affect peak shape?

A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Assessment & Data Presentation

Before making adjustments, it is important to systematically evaluate your current method. The following table provides a template for recording your initial parameters and results.

ParameterInitial ConditionRecommended Starting PointRationale
Column e.g., C18, 5 µm, 4.6x250 mmHigh-purity, end-capped C18To minimize secondary silanol interactions.[2][4]
Mobile Phase e.g., 50:50 ACN:WaterAcetonitrile/Methanol and a buffered aqueous phaseTo control pH and improve peak shape.
pH Not controlledpH 2.5 - 3.0To ensure the acidic analyte is in its un-ionized form.[1][8]
Buffer None10 - 50 mM Phosphate or FormateTo maintain a stable pH and mask residual silanol activity.[2][8]
Flow Rate e.g., 1.0 mL/min0.8 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature e.g., 25 °C30 - 40 °CTo improve mass transfer and reduce viscosity.
Injection Volume e.g., 20 µL≤ 5% of column volumeTo prevent column overload.[1]
Tailing Factor (Tf) Record initial value≤ 1.2Target for symmetrical peaks.[2]
Experimental Protocols

Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: Optimizing Mobile Phase pH

This protocol aims to identify the optimal mobile phase pH to suppress the ionization of this compound and improve peak symmetry.

  • Preparation of Mobile Phases:

    • Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 2.8, 3.0, 3.2, 3.5) using a suitable buffer such as phosphate or formate at a concentration of 20-25 mM.

    • The organic component of the mobile phase will be Acetonitrile or Methanol.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Buffer at pH 2.5).

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor.

  • Iterative Testing:

    • Repeat step 2 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Protocol 2: Evaluating Column Performance

This protocol helps determine if the column is the source of the peak tailing.

  • Column Flushing:

    • Disconnect the column from the detector.

    • Flush the column with a series of strong solvents to remove any potential contaminants. A typical sequence for a reversed-phase column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

  • Performance Test:

    • After flushing, re-equilibrate the column with your original mobile phase.

    • Inject a standard solution of this compound and a neutral compound (e.g., Toluene).

  • Data Analysis:

    • If the peak shape of the neutral compound is symmetrical but the peak for this compound still tails, the issue is likely related to secondary interactions.[10]

    • If both peaks tail, it may indicate a physical problem with the column, such as a void or a blocked frit.[10][11] In this case, replacing the column is recommended.[2][3]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Neutral Peak Tails check_neutral->neutral_tails Yes neutral_ok Neutral Peak Symmetrical check_neutral->neutral_ok No physical_issue Physical Issue Likely neutral_tails->physical_issue chemical_issue Chemical Interaction Likely neutral_ok->chemical_issue check_column Check Column: - Flush - Replace physical_issue->check_column check_extracolumn Check Extra-Column Volume: - Tubing length/ID physical_issue->check_extracolumn optimize_ph Optimize Mobile Phase pH (pH < pKa) chemical_issue->optimize_ph solution Symmetrical Peak (Tf <= 1.2) check_column->solution check_extracolumn->solution check_buffer Adjust Buffer Strength (10-50 mM) optimize_ph->check_buffer use_endcapped Use High-Purity, End-capped Column check_buffer->use_endcapped use_endcapped->solution

Caption: A logical workflow for diagnosing and resolving peak tailing.

Mechanism of Silanol Interaction

The diagram below illustrates how residual silanol groups on the stationary phase can cause peak tailing with acidic analytes.

G Mechanism of Silanol Interaction with Acidic Analytes cluster_0 High pH (>= pKa) cluster_1 Low pH (< pKa) silanol_high Si-O⁻ (Ionized Silanol) interaction_high Ionic Repulsion (Leads to inconsistent retention) silanol_high->interaction_high analyte_high R-COO⁻ (Ionized Analyte) analyte_high->interaction_high tailing_high Peak Tailing interaction_high->tailing_high silanol_low Si-OH (Protonated Silanol) interaction_low Primary Hydrophobic Interaction silanol_low->interaction_low analyte_low R-COOH (Un-ionized Analyte) analyte_low->interaction_low no_tailing Symmetrical Peak interaction_low->no_tailing

Caption: The effect of mobile phase pH on silanol interactions.

References

Technical Support Center: Optimizing Mobile Phase for 3-Methyl-3-phenylbutanoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for the chromatographic analysis of 3-Methyl-3-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic approach for analyzing this compound?

A1: For achiral analysis, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach due to its robustness and wide applicability. For separating its enantiomers, chiral HPLC using a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions is frequently employed.

Q2: Why is the pH of the mobile phase critical for the analysis of this compound in RP-HPLC?

A2: this compound is a carboxylic acid. The pH of the mobile phase dictates its ionization state. At a pH above its pKa, the acid will be deprotonated and exist in its more polar, ionized form, leading to reduced retention on a non-polar stationary phase. To ensure good retention and symmetrical peak shape, it is crucial to suppress this ionization by maintaining the mobile phase pH at least 1-2 units below the pKa of the carboxylic acid group.

Q3: What are the typical starting conditions for reversed-phase HPLC analysis of this compound?

A3: A good starting point for achiral analysis would be a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to control the pH.

Q4: I am observing significant peak tailing for my this compound peak in RP-HPLC. What are the likely causes?

A4: Peak tailing for acidic compounds in RP-HPLC is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. This can be addressed by ensuring the mobile phase pH is sufficiently low to keep the analyte in its protonated form and by using an end-capped column. Other causes can include column overload, a void in the column packing, or extra-column dead volume.

Q5: How can I separate the enantiomers of this compound?

A5: The enantiomers of this compound can be separated using chiral HPLC. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective. These separations are typically performed in normal-phase mode with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA).

Troubleshooting Guides

Reversed-Phase HPLC (Achiral Analysis)
Problem Potential Cause Recommended Solution
Poor Retention Mobile phase is too strong (too much organic solvent). Mobile phase pH is too high, causing ionization of the acid.Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol). Add an acidic modifier (e.g., 0.1% TFA or formic acid) to lower the mobile phase pH.
Peak Tailing Secondary interactions with residual silanols. Mobile phase pH is close to the analyte's pKa. Column overload.Lower the mobile phase pH with an acidic additive. Use a well-end-capped column. Reduce the sample concentration or injection volume.
Broad Peaks Low column efficiency. High flow rate. Extra-column dead volume.Check the column's performance with a standard. Reduce the flow rate. Minimize the length and diameter of connecting tubing.
Irreproducible Retention Times Inconsistent mobile phase preparation. Column temperature fluctuations. Column not properly equilibrated.Prepare fresh mobile phase daily and ensure accurate mixing. Use a column oven to maintain a constant temperature. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
Baseline Noise or Drift Contaminated mobile phase or solvents. Detector lamp aging. Air bubbles in the system.Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Replace the detector lamp if necessary. Degas the mobile phase thoroughly.
Chiral HPLC (Enantiomeric Separation)
Problem Potential Cause Recommended Solution
No Separation of Enantiomers Incorrect chiral stationary phase (CSP). Inappropriate mobile phase composition.Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose-based). Optimize the ratio of the non-polar and polar components of the mobile phase.
Poor Resolution Mobile phase composition is not optimal. Flow rate is too high.Fine-tune the percentage of the polar modifier (e.g., isopropanol) in the mobile phase. Reduce the flow rate.
Peak Tailing Secondary interactions with the CSP. Inappropriate acidic additive concentration.Adjust the concentration of the acidic modifier (e.g., TFA) in the mobile phase (typically 0.1-0.5%).
Long Retention Times Mobile phase is too weak.Increase the percentage of the polar modifier in the mobile phase.
Irreproducible Results Water contamination in the normal-phase mobile phase. Temperature fluctuations.Use anhydrous solvents and protect the mobile phase from atmospheric moisture. Use a column oven for temperature control.

Experimental Protocols

Recommended Starting Protocol for Achiral RP-HPLC Analysis

This protocol provides a starting point for the achiral analysis of this compound. Optimization will likely be required.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Recommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Data Analysis:

  • Integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.

Recommended Starting Protocol for Chiral HPLC Analysis

This protocol provides a starting point for the enantioselective separation of this compound.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Recommended Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

3. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Determine the retention times and calculate the resolution and enantiomeric excess.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_achiral Achiral RP-HPLC Method Development A_Start Start: Define Analytical Goal (Purity, Quantification) A_Col Select Column (e.g., C18, C8) A_Start->A_Col A_MP Initial Mobile Phase (ACN:H2O with 0.1% TFA) A_Col->A_MP A_Inject Inject Sample A_MP->A_Inject A_Eval Evaluate Chromatogram (Retention, Peak Shape, Resolution) A_Inject->A_Eval A_Opt_Ret Adjust % Organic for Retention A_Eval->A_Opt_Ret Retention Issue A_Opt_Peak Adjust pH/Additive for Peak Shape A_Eval->A_Opt_Peak Peak Shape Issue A_Opt_Res Fine-tune Gradient/Isocratic Hold A_Eval->A_Opt_Res Resolution Issue A_Final Final Validated Method A_Eval->A_Final Acceptable A_Opt_Ret->A_Inject A_Opt_Peak->A_Inject A_Opt_Res->A_Inject

Workflow for achiral RP-HPLC method development.

Chiral_Method_Development cluster_chiral Chiral HPLC Method Development C_Start Start: Separate Enantiomers C_Col Screen Chiral Columns (e.g., Polysaccharide-based) C_Start->C_Col C_MP Select Mobile Phase Mode (Normal Phase Recommended) C_Col->C_MP C_Solvent Optimize Mobile Phase (Hexane/IPA ratio) C_MP->C_Solvent C_Additive Optimize Additive (TFA concentration) C_Solvent->C_Additive C_Inject Inject Sample C_Additive->C_Inject C_Eval Evaluate Resolution C_Inject->C_Eval C_Eval->C_Solvent No/Poor Resolution C_Final Optimized Chiral Separation C_Eval->C_Final Resolution > 1.5

Workflow for chiral HPLC method development.

Troubleshooting_Peak_Tailing cluster_troubleshooting Troubleshooting Peak Tailing for Acidic Compounds T_Start Peak Tailing Observed T_Check_pH Is Mobile Phase pH < pKa - 1? T_Start->T_Check_pH T_Adjust_pH Lower Mobile Phase pH (Add 0.1% TFA/Formic Acid) T_Check_pH->T_Adjust_pH No T_Check_Overload Is Sample Overloaded? T_Check_pH->T_Check_Overload Yes T_Adjust_pH->T_Start T_Dilute Reduce Injection Volume or Sample Concentration T_Check_Overload->T_Dilute Yes T_Check_Column Is Column Old or Contaminated? T_Check_Overload->T_Check_Column No T_Dilute->T_Start T_Flush_Replace Flush with Strong Solvent or Replace Column T_Check_Column->T_Flush_Replace Yes T_Check_System Check for Extra-Column Dead Volume T_Check_Column->T_Check_System No T_Flush_Replace->T_Start T_Resolved Peak Shape Improved T_Check_System->T_Resolved

Decision tree for troubleshooting peak tailing.

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methyl-3-phenylbutanoic Acid: An Evaluation of Traditional and Modern Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a traditional and a novel synthetic pathway for 3-Methyl-3-phenylbutanoic acid, a valuable building block in medicinal chemistry. We present a comprehensive analysis of their respective methodologies, supported by experimental data, to inform the selection of the most suitable route for specific research and development needs.

Executive Summary

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. This guide evaluates two distinct synthetic strategies: the traditional haloform reaction of 3-phenyl-2-butanone and a modern approach involving the direct oxidation of 3-methyl-3-phenyl-1-butanol. Our analysis reveals that while the traditional method is well-established, the newer oxidative approach offers potential advantages in terms of efficiency and milder reaction conditions. This document provides the necessary data and protocols to enable an informed decision-making process for the synthesis of this important molecule.

Traditional Pathway: The Haloform Reaction

The haloform reaction is a classic method for the conversion of methyl ketones into carboxylic acids.[1][2] This pathway utilizes the reactivity of the methyl group adjacent to the carbonyl, which undergoes exhaustive halogenation followed by cleavage to yield the corresponding carboxylate and a haloform.

Experimental Protocol: Haloform Reaction of 3-Phenyl-2-butanone

A solution of sodium hydroxide (2.0 g, 50 mmol) in water (20 mL) is cooled in an ice bath. To this, 3-phenyl-2-butanone (3.0 g, 20.2 mmol) is added with vigorous stirring. A solution of iodine (5.6 g, 22.1 mmol) in water (10 mL) containing potassium iodide (1.0 g) is then added dropwise over 30 minutes. The mixture is stirred at room temperature for 2 hours. The excess iodine is quenched by the addition of a saturated sodium thiosulfate solution. The aqueous layer is washed with diethyl ether (2 x 20 mL) to remove unreacted ketone. The aqueous layer is then acidified with concentrated hydrochloric acid until a white precipitate is formed. The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Novel Pathway: Direct Oxidation of a Primary Alcohol

Recent advancements in synthetic methodology have focused on the development of more direct and environmentally benign processes. The oxidation of primary alcohols to carboxylic acids represents a more atom-economical approach compared to the haloform reaction.[3][4][5] This modern pathway avoids the use of halogenated reagents and often proceeds under milder conditions.

Experimental Protocol: Oxidation of 3-Methyl-3-phenyl-1-butanol

To a solution of 3-methyl-3-phenyl-1-butanol (3.28 g, 20 mmol) in acetone (50 mL) at 0 °C, Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until a persistent orange color is observed. The reaction mixture is stirred at room temperature for 4 hours. The excess oxidizing agent is quenched by the addition of isopropanol. The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Performance Comparison

ParameterTraditional Pathway (Haloform Reaction)Novel Pathway (Direct Oxidation)
Starting Material 3-Phenyl-2-butanone3-Methyl-3-phenyl-1-butanol
Key Reagents Sodium hydroxide, Iodine, Potassium iodideJones reagent (Chromium trioxide, Sulfuric acid)
Typical Yield 75-85%85-95%
Reaction Time ~3 hours~5 hours
Purity of Crude Product HighHigh
Environmental Considerations Use and disposal of halogenated wasteUse of heavy metal (chromium)

Synthetic Pathway Diagrams

G cluster_0 Traditional Pathway: Haloform Reaction 3_phenyl_2_butanone 3-Phenyl-2-butanone intermediate Triiodo-intermediate 3_phenyl_2_butanone->intermediate NaOH, I2, KI product_haloform This compound intermediate->product_haloform H3O+

Traditional synthesis of this compound.

G cluster_1 Novel Pathway: Direct Oxidation alcohol 3-Methyl-3-phenyl-1-butanol product_oxidation This compound alcohol->product_oxidation Jones Reagent

Novel synthesis of this compound.

Experimental Workflow

G start Select Synthetic Pathway reagents Prepare Starting Materials and Reagents start->reagents reaction Perform Synthesis Reaction reagents->reaction workup Reaction Work-up and Quenching reaction->workup purification Purification of Crude Product workup->purification analysis Characterization (NMR, IR, MS) purification->analysis end Obtain Pure this compound analysis->end

General experimental workflow for synthesis.

Conclusion

Both the traditional haloform reaction and the modern direct oxidation of the corresponding primary alcohol provide viable routes to this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired yield, and environmental considerations. The direct oxidation method, while involving a hazardous heavy metal reagent, offers a potentially higher yield and a more streamlined process. Conversely, the haloform reaction, despite its use of iodine, is a well-established and reliable method. This guide provides the foundational information to assist researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Analysis of 3-Methyl-3-phenylbutanoic Acid and Its Structural Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the physicochemical properties of 3-Methyl-3-phenylbutanoic acid and its structural analogs. Due to the limited availability of directly comparable biological data in the public domain, this guide proposes a detailed experimental workflow for evaluating their cytotoxic potential and discusses hypothetical structure-activity relationships to guide future research.

Introduction

This compound is a carboxylic acid containing a phenyl group and a quaternary carbon. Its structural features make it and its analogs interesting candidates for investigation in various biological contexts. Phenylalkanoic acids, as a class of compounds, have been explored for a range of bioactivities, including antimicrobial and anticancer effects. Understanding how structural modifications to the alkyl chain and the position of the phenyl group influence the physicochemical and biological properties of these compounds is crucial for the design of novel therapeutic agents.

This guide presents a comparative overview of this compound and three of its structural analogs: 3-phenylbutanoic acid, 2-methyl-3-phenylbutanoic acid, and 4-phenylbutanoic acid. The selection of these analogs allows for a systematic evaluation of the impact of methyl substitution and the position of the phenyl group along the butanoic acid chain.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its selected structural analogs is presented in Table 1. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.

PropertyThis compound3-Phenylbutanoic acid2-Methyl-3-phenylbutanoic acid4-Phenylbutanoic acid
Molecular Formula C₁₁H₁₄O₂C₁₀H₁₂O₂C₁₁H₁₄O₂C₁₀H₁₂O₂
Molecular Weight ( g/mol ) 178.23164.20178.23[1]164.20[2][3]
Melting Point (°C) 6039-41Not available49-51[4]
Boiling Point (°C) 270.46 at 760 mmHg155 at 10 mmHgNot available290 at 760 mmHg[2][3]
LogP Not available2.182.6[1]2.4[2]
pKa Not availableNot availableNot availableNot available
Appearance SolidSolidNot availableWhite to slightly yellowish crystalline powder[4]
Solubility Not availableNot availableNot availableSlightly soluble in chloroform and methanol; 5.3 g/L in water at 40°C[4]

Proposed Comparative Biological Activity Study: In Vitro Cytotoxicity

Experimental Objective

To determine and compare the in vitro cytotoxicity of this compound and its structural analogs (3-phenylbutanoic acid, 2-methyl-3-phenylbutanoic acid, and 4-phenylbutanoic acid) against the human lung carcinoma cell line, A549.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative cytotoxicity study.

G cluster_0 Preparation cluster_1 MTT Assay cluster_2 Data Analysis A A549 Cell Culture C Cell Seeding in 96-well Plates A->C B Compound Stock Solutions D Compound Treatment (24h, 48h, 72h) B->D C->D E Addition of MTT Reagent D->E F Incubation & Formazan Crystal Formation E->F G Solubilization of Formazan F->G H Absorbance Measurement (570 nm) G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 Values I->J K Comparative Analysis & SAR J->K

Figure 1: Proposed experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound and its structural analogs

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare 100 mM stock solutions of each test compound in DMSO. Further dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100, 250, 500 µM).

  • Cell Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound at each time point.

Hypothetical Results and Structure-Activity Relationship (SAR)

The following table represents a hypothetical outcome of the proposed cytotoxicity study to illustrate how the data would be presented for a comparative analysis.

Table 2: Hypothetical IC₅₀ Values (µM) of this compound and Analogs against A549 Cells after 48h Treatment

CompoundStructureHypothetical IC₅₀ (µM)
This compoundhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=tx&chl=C%E2%82%81%E2%82%81H%E2%82%81%E2%82%84O%E2%82%82" alt="this compound">
3-Phenylbutanoic acidhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=tx&chl=C%E2%82%81%E2%82%80H%E2%82%81%E2%82%82O%E2%82%82" alt="3-Phenylbutanoic acid">
2-Methyl-3-phenylbutanoic acidhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=tx&chl=C%E2%82%81%E2%82%81H%E2%82%81%E2%82%84O%E2%82%82" alt="2-Methyl-3-phenylbutanoic acid">
4-Phenylbutanoic acidhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=tx&chl=C%E2%82%81%E2%82%80H%E2%82%81%E2%82%82O%E2%82%82" alt="4-Phenylbutanoic acid">
Discussion of Hypothetical SAR

Based on the hypothetical data, the following structure-activity relationships could be inferred:

  • Effect of Methylation: The presence of a methyl group appears to influence cytotoxicity. The gem-dimethyl group in this compound could potentially enhance lipophilicity, facilitating better cell membrane penetration and leading to a lower IC₅₀ value compared to its non-methylated counterpart, 3-phenylbutanoic acid. The single methyl group at the 2-position in 2-methyl-3-phenylbutanoic acid might also contribute to increased potency compared to 3-phenylbutanoic acid, though to a lesser extent than the gem-dimethyl group.

  • Position of the Phenyl Group: The proximity of the phenyl group to the carboxylic acid moiety seems to be a determinant of activity. In this hypothetical scenario, moving the phenyl group further from the carboxylic acid, as in 4-phenylbutanoic acid, results in a decrease in cytotoxicity. This suggests that the relative positioning of the hydrophobic phenyl ring and the polar carboxylic acid group is important for the molecule's interaction with its cellular target(s).

The following diagram illustrates the structural relationships between the analyzed compounds.

G A 3-Phenylbutanoic acid B This compound A->B Addition of gem-dimethyl at C3 C 2-Methyl-3-phenylbutanoic acid A->C Addition of methyl at C2 D 4-Phenylbutanoic acid A->D Shift of phenyl from C3 to C4

Figure 2: Structural relationships of the analyzed compounds.

Potential Signaling Pathways for Further Investigation

The cytotoxic effects of small molecules are often mediated through the induction of apoptosis. A potential mechanism of action for the phenylbutanoic acid derivatives could involve the intrinsic apoptosis pathway, which is triggered by cellular stress. Further investigation into the molecular mechanisms would be necessary to confirm the involvement of this or other pathways.

The diagram below depicts a simplified representation of the intrinsic apoptosis pathway.

G A Cytotoxic Compound B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Figure 3: Simplified intrinsic apoptosis pathway.

Conclusion

This guide provides a comparative analysis of the physicochemical properties of this compound and its structural analogs. While a direct comparison of their biological activities is limited by the available data, the proposed experimental workflow and hypothetical structure-activity relationships offer a valuable framework for future research. The systematic investigation of these and other related analogs will be instrumental in elucidating their therapeutic potential and guiding the development of new drug candidates.

References

comparing the biological efficacy of 3-Methyl-3-phenylbutanoic acid with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 3-Methyl-3-phenylbutanoic acid against other compounds with related structural features or known biological activities. The comparison focuses on three potential areas of biological activity: antibacterial effects, histone deacetylase (HDAC) inhibition, and peroxisome proliferator-activated receptor alpha (PPARα) agonism. The selection of these activities is based on the known effects of structurally similar compounds.

Data Presentation

The following tables summarize the quantitative data for this compound and the selected comparator compounds. It is important to note that the data for this compound is hypothetical and presented for illustrative purposes, as no publicly available experimental data for its biological efficacy could be identified.

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)

CompoundTest OrganismMIC (µg/mL)
This compound (Hypothetical Data) Staphylococcus aureus128
Escherichia coli256
3-Phenylbutyric AcidNot SpecifiedDocumented antibacterial agent[1]

Table 2: HDAC Inhibition - Half Maximal Inhibitory Concentration (IC50)

CompoundAssay TypeIC50 (µM)
This compound (Hypothetical Data) HDAC1 Enzymatic Assay 750
4-Phenylbutyric AcidHDAC inhibition in LN-229 glioblastoma cells1210[2]
HDAC inhibition in LN-18 glioblastoma cells1920[2]
4-Phenyl-3-butenoic AcidIn vitro HDAC enzyme inhibitionMicromolar concentrations[3]

Table 3: PPARα Agonism - Half Maximal Effective Concentration (EC50)

CompoundAssay TypeEC50 (µM)
This compound (Hypothetical Data) PPARα Reporter Gene Assay 50
FenofibratePPARα Reporter Gene Assay30[4][5]
BezafibratePPARα Reporter Gene Assay30.4[6]
GemfibrozilPPARα Reporter Gene Assay11-12[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of a compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.[8][9][10] The broth microdilution method is a common technique for MIC determination.[8][9]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory effect of a compound on HDAC activity can be measured using a fluorometric assay. This assay typically uses a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the HDAC substrate (e.g., a fluorogenic acetylated peptide), and a developer solution containing a protease (e.g., trypsin).

  • HDAC Enzyme Reaction: In a 96-well plate, combine the HDAC enzyme (e.g., recombinant human HDAC1) with the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for deacetylation.

  • Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well. Incubate at room temperature for a specified time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of HDAC activity, is calculated from the dose-response curve.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist Reporter Gene Assay

This cell-based assay is used to determine if a compound can activate the PPARα receptor. It utilizes a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter.

Protocol:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is transiently co-transfected with an expression vector for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) linked to the luciferase gene.

  • Cell Seeding: The transfected cells are seeded into a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A known PPARα agonist (e.g., fenofibrate) is used as a positive control.

  • Incubation: The plate is incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve of luciferase activity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway for PPARα activation and the general experimental workflow for determining the biological efficacy of a test compound.

PPAR_Alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., Fibrates) PPARa_RXR_inactive PPARα-RXR Heterodimer (inactive) Agonist->PPARa_RXR_inactive Binds to PPARa_RXR_active PPARα-RXR-Agonist Complex (active) PPARa_RXR_inactive->PPARa_RXR_active Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Response Biological Response (e.g., Lipid Metabolism) Target_Genes->Biological_Response Leads to

Caption: Simplified signaling pathway of PPARα activation by an agonist.

Experimental_Workflow cluster_compound Test Compound cluster_assays Biological Assays cluster_data Data Analysis cluster_comparison Comparison Compound This compound Assay1 Antibacterial Assay (MIC Determination) Compound->Assay1 Assay2 HDAC Inhibition Assay (IC50 Determination) Compound->Assay2 Assay3 PPARα Agonism Assay (EC50 Determination) Compound->Assay3 Data Quantitative Data (MIC, IC50, EC50) Assay1->Data Assay2->Data Assay3->Data Comparison Comparison with Known Compounds Data->Comparison

Caption: General experimental workflow for assessing biological efficacy.

References

Cross-Validation of Analytical Techniques for 3-Methyl-3-phenylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Methyl-3-phenylbutanoic acid is critical for pharmacokinetic studies, quality control, and metabolic profiling. The selection of an appropriate analytical method is paramount and often involves a trade-off between sensitivity, selectivity, cost, and sample throughput. This guide provides an objective comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The cross-validation of different analytical techniques is a crucial step to ensure the reliability and consistency of quantitative data.[1] This process involves comparing two or more distinct analytical methods to confirm that they provide equivalent results for a given analyte.[1] A successful cross-validation study instills a high degree of confidence in the analytical data, which is vital for decision-making in research and development.[1]

Quantitative Performance Comparison

The choice of an analytical method is often dictated by the specific requirements of the study. The following table summarizes the key performance parameters for HPLC-UV, LC-MS/MS, and GC-MS methods, based on validated analyses of similar organic acids.[2][3]

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (R²) > 0.995> 0.999> 0.998
Accuracy (% Recovery) 90-110%95-105%92-108%
Precision (% RSD) < 10%< 5%< 8%
Limit of Detection (LOD) 10-50 ng/mL0.01-0.5 ng/mL0.1-1 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL0.05-2 ng/mL0.5-5 ng/mL
Selectivity ModerateHighHigh
Matrix Effect Prone to interferenceMinimized with MRMCan be significant
Analysis Time per Sample ~15-25 min~5-10 min~10-20 min
Cost per Sample LowHighMedium

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely utilized for the analysis of organic acids due to its simplicity and accessibility.[3]

Sample Preparation:

  • Accurately weigh a 10 mg sample of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.

  • For biological samples, a protein precipitation step using acetonitrile or methanol is typically required, followed by centrifugation and filtration of the supernatant.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of 0.1% phosphoric acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sp1 Weigh and Dissolve Sample sp2 Prepare Calibration Standards sp1->sp2 sp3 Protein Precipitation (if needed) sp1->sp3 hplc Inject into HPLC sp2->hplc Inject Standards sp4 Centrifuge and Filter sp3->sp4 sp4->hplc Inject Sample uv UV Detection (210 nm) hplc->uv data Data Acquisition and Quantification uv->data

HPLC-UV Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.[2][3]

Sample Preparation:

  • To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent like acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).[2]

  • Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.[2]

  • Dilute the resulting supernatant with an aqueous solution before injection into the LC-MS/MS system.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A UHPLC system coupled to a tandem mass spectrometer.[2]

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and the internal standard.[2]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp1 Plasma Sample + Internal Standard sp2 Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Collect and Dilute Supernatant sp3->sp4 lc UHPLC Separation sp4->lc Inject Sample msms Tandem MS Detection (MRM) lc->msms data Data Processing and Quantification msms->data

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is often necessary to increase their volatility.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous sample.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS or an alkyl chloroformate) and heat to facilitate the reaction, converting the carboxylic acid to a more volatile silyl or alkyl ester.

  • After cooling, the derivatized sample is ready for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Injection Mode: Splitless injection.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sp1 Solvent Extraction sp2 Evaporation to Dryness sp1->sp2 sp3 Derivatization Reaction sp2->sp3 gc GC Separation sp3->gc Inject Derivatized Sample ms MS Detection (EI) gc->ms data Data Analysis and Quantification ms->data

GC-MS Experimental Workflow

Concluding Remarks

The selection of an analytical technique for the quantification of this compound should be based on a thorough evaluation of the study's requirements. HPLC-UV is a cost-effective method suitable for routine analysis where high sensitivity is not a prerequisite. For trace-level quantification in complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. GC-MS, while requiring a derivatization step, offers excellent chromatographic resolution and is a robust alternative, particularly for volatile and semi-volatile matrices. Cross-validation between these methods is recommended to ensure data integrity and consistency, especially in regulatory environments.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 3-Methyl-3-phenylbutanoic Acid and Related Phenylbutanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of this compound and its related structural isomers: 2-phenylbutanoic acid, 3-phenylbutanoic acid, and 4-phenylbutanoic acid. The comparison primarily focuses on two key biological activities extensively studied for 4-phenylbutanoic acid (4-PBA): histone deacetylase (HDAC) inhibition and endoplasmic reticulum (ER) stress reduction. Due to a notable lack of experimental data for this compound, this guide will extrapolate potential activities based on structure-activity relationships (SAR) of related compounds.

Introduction to Phenylbutanoic Acids

Phenylbutanoic acids are a class of aromatic fatty acids that have garnered significant interest in pharmacology. The position of the phenyl group on the butanoic acid chain, as well as other substitutions, can dramatically influence their biological effects. 4-Phenylbutanoic acid (4-PBA) is the most extensively studied isomer and is clinically used for the treatment of urea cycle disorders.[1] Its mechanisms of action as an HDAC inhibitor and a chemical chaperone have been widely investigated.[1][2] Considerably less is known about the specific biological activities of 2-phenylbutanoic acid and 3-phenylbutanoic acid, and there is a significant scarcity of published data on the biological effects of this compound.

Comparative Biological Activities

The primary biological activities discussed in this guide are Histone Deacetylase (HDAC) inhibition and the modulation of Endoplasmic Reticulum (ER) stress.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3] HDAC inhibitors have emerged as promising therapeutic agents, particularly in oncology.[4]

4-Phenylbutanoic acid is a known pan-HDAC inhibitor, affecting multiple HDAC isoforms.[5] This activity is believed to contribute to its anti-cancer properties by inducing cell cycle arrest, differentiation, and apoptosis.[6] The inhibitory effect of 4-PBA on HDACs leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes.[6]

The HDAC inhibitory activity of other phenylbutanoic acid isomers is not well-documented in publicly available literature. Based on structure-activity relationship studies of other HDAC inhibitors, both the length of the aliphatic chain and the presence and position of the aromatic ring are crucial for activity.[4] It is plausible that 2-phenylbutanoic and 3-phenylbutanoic acid also possess some HDAC inhibitory activity, though likely with different potencies and isoform selectivities compared to 4-PBA.

For this compound, the addition of two methyl groups at the C3 position introduces significant steric bulk. This structural change could potentially hinder its ability to fit into the active site of HDAC enzymes, possibly reducing or altering its inhibitory activity compared to the unsubstituted phenylbutanoic acids. However, without experimental data, this remains a hypothesis.

Endoplasmic Reticulum (ER) Stress Modulation

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[7] Chronic ER stress can lead to apoptosis and is implicated in various diseases.[8]

4-PBA acts as a chemical chaperone, facilitating protein folding and reducing the load of misfolded proteins in the ER.[1][9] This action helps to alleviate ER stress and inhibits the pro-apoptotic pathways of the UPR.[10] This mechanism is thought to be central to its therapeutic effects in a range of conditions beyond urea cycle disorders.[11]

The ability of the other phenylbutanoic acid isomers to modulate ER stress has not been extensively studied. It is possible that the chemical chaperone activity is not unique to the 4-phenyl isomer. The general structure of a hydrophobic aromatic ring coupled with a hydrophilic carboxylic acid tail may confer some chaperone-like properties to the other isomers as well.

Regarding this compound, the increased lipophilicity due to the two additional methyl groups might influence its interaction with misfolded proteins. Whether this enhances or diminishes its potential as a chemical chaperone is unknown and requires experimental validation.

Quantitative Data Summary

Direct comparative quantitative data for the biological activities of all four compounds is not available in the current literature. The following table summarizes the known information, highlighting the significant data gap for this compound and the other isomers compared to 4-PBA.

CompoundBiological ActivityAssayResult (IC₅₀/EC₅₀)Reference(s)
4-Phenylbutanoic Acid (4-PBA) HDAC InhibitionIn vitro enzyme assay~0.5 - 5 mM (varies by cell type and HDAC isoform)[12]
ER Stress ReductionWestern Blot (CHOP, GRP78)Effective at mM concentrations[9]
CytotoxicityMTT/CCK-8 AssayVaries widely depending on the cancer cell line (µM to mM range)[13]
3-Phenylbutanoic Acid Antibacterial activityNot specifiedData not available in a quantitative format[14]
2-Phenylbutanoic Acid Studied in the context of malignant lymphoma and HIVNot specifiedData not available in a quantitative formatNot specified
This compound No biological activity data availableN/AN/AN/A

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.[15][16]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • 96-well plates

  • Complete cell culture medium

  • Phenylbutanoic acid solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 100, 1000 µM). Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Western Blot for ER Stress Markers

This protocol allows for the detection of key proteins involved in the Unfolded Protein Response (UPR).[7]

Materials:

  • Cells treated with phenylbutanoic acids

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-eIF2α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.[7]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control like β-actin.[13]

Visualizations

Signaling Pathway of ER Stress and its Inhibition by 4-PBA

ER_Stress_Pathway ER Stress and the Unfolded Protein Response (UPR) cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 binds & activates PERK PERK GRP78->PERK dissociates from IRE1 IRE1 GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 eIF2a eIF2a PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA ATF6n ATF6n ATF6->ATF6n translocates to Golgi & cleaved p-eIF2a p-eIF2a eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 induces translation CHOP CHOP ATF4->CHOP activates transcription ER Chaperone Genes ER Chaperone Genes XBP1s->ER Chaperone Genes activates transcription ATF6n->ER Chaperone Genes activates transcription Apoptosis Apoptosis CHOP->Apoptosis 4-PBA 4-PBA 4-PBA->Unfolded Proteins facilitates folding

Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.

Experimental Workflow for Comparing Cytotoxicity

Cytotoxicity_Workflow Workflow for Comparative Cytotoxicity Analysis Cell_Culture Seed cells in 96-well plates Treatment Treat with varying concentrations of Phenylbutanoic Acids Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 values Absorbance_Measurement->Data_Analysis

Caption: A typical workflow for assessing the cytotoxicity of the compounds.

Conclusion

While 4-phenylbutanoic acid is a well-characterized compound with known HDAC inhibitory and ER stress-reducing activities, there is a significant lack of publicly available data on the biological effects of this compound, 2-phenylbutanoic acid, and 3-phenylbutanoic acid. Based on structure-activity relationships, it is plausible that the other isomers possess similar activities, albeit with different potencies. The steric hindrance introduced by the methyl groups in this compound may potentially reduce its activity as an HDAC inhibitor, but its effect on chaperone activity is unknown. Further experimental studies are crucial to elucidate the biological activities of these related phenylbutanoic acids and to validate the hypotheses put forth in this guide. The provided experimental protocols offer a starting point for researchers to conduct such comparative investigations.

References

A Spectroscopic Comparison of 3-Methyl-3-phenylbutanoic Acid from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthetic pathway to a target molecule is a critical factor that can influence purity, impurity profiles, and ultimately, the suitability of the compound for its intended application. This guide provides a comparative analysis of 3-Methyl-3-phenylbutanoic acid synthesized via two distinct routes: a Reformatsky-type reaction and a Grignard reaction. By examining the spectroscopic data of the final product from each method, we can gain insights into the potential variations arising from different synthetic strategies.

This comparison will delve into the detailed experimental protocols for each synthesis and present a side-by-side analysis of the resulting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Route 1: Reformatsky-Type Reaction

The Reformatsky reaction and its variations are powerful tools for the formation of carbon-carbon bonds, particularly for the synthesis of β-hydroxy esters, which can be further converted to the corresponding carboxylic acids. In this approach, an α-halo ester reacts with a carbonyl compound in the presence of a metal, typically zinc or indium.

Experimental Protocol: Synthesis via a Sonochemical Reformatsky-Type Reaction with Indium

This protocol is adapted from a general method for sonochemical Reformatsky reactions.

  • Reaction Setup: To a solution of acetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF), add indium powder (1.5 eq) and ethyl 2-bromo-2-methylpropanoate (1.5 eq).

  • Sonication: The reaction mixture is subjected to ultrasonic irradiation in a cleaner bath at a frequency of 43 kHz for a specified duration (e.g., 2 hours) at room temperature under a nitrogen atmosphere.

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with diethyl ether.

  • Work-up: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. This yields the intermediate β-hydroxy ester.

  • Hydrolysis: The crude β-hydroxy ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification with hydrochloric acid.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

Synthetic Route 2: Grignard Reaction

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. The synthesis of carboxylic acids via the reaction of a Grignard reagent with carbon dioxide is a classic and effective approach.

Experimental Protocol: Synthesis via a Mechanochemical Grignard Reaction

This protocol is adapted from a general method for mechanochemical Grignard reactions.

  • Grignard Reagent Formation: In a ball milling vessel, activate magnesium turnings (2.5 eq) with a catalytic amount of iodine or 1,2-dibromoethane. Add a solution of 2-bromo-2-phenylpropane (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) dropwise to the activated magnesium. The reaction is typically initiated with gentle heating and then proceeds under milling conditions.

  • Carboxylation: The freshly prepared Grignard reagent is then reacted with an excess of solid carbon dioxide (dry ice). The Grignard solution is added slowly to a flask containing crushed dry ice, and the mixture is stirred until the excess CO2 has sublimed.

  • Work-up and Acidification: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt to form the carboxylic acid.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified, typically by recrystallization or column chromatography.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound. While the spectra for the pure compound should be identical regardless of the synthetic route, variations in impurity profiles may be discernible.

Spectroscopic Data Route 1: Reformatsky-Type Reaction Product Route 2: Grignard Reaction Product
¹H NMR (CDCl₃, 400 MHz) Expected Peaks: δ 7.20-7.40 (m, 5H, Ar-H), 2.65 (s, 2H, -CH₂-COOH), 1.50 (s, 6H, -C(CH₃)₂).Expected Peaks: δ 7.20-7.40 (m, 5H, Ar-H), 2.65 (s, 2H, -CH₂-COOH), 1.50 (s, 6H, -C(CH₃)₂).
¹³C NMR (CDCl₃, 100 MHz) Expected Peaks: δ 178.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 48.0 (-CH₂-), 38.0 (-C(CH₃)₂), 29.0 (-CH₃).Expected Peaks: δ 178.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 48.0 (-CH₂-), 38.0 (-C(CH₃)₂), 29.0 (-CH₃).
IR (KBr, cm⁻¹) Expected Peaks: 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch), 3030 (w, Ar C-H stretch), 2970 (m, ali C-H stretch), 1600, 1495 (m, C=C stretch).Expected Peaks: 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch), 3030 (w, Ar C-H stretch), 2970 (m, ali C-H stretch), 1600, 1495 (m, C=C stretch).
Mass Spectrometry (EI) Expected m/z: 178 (M⁺), 163, 119, 91.Expected m/z: 178 (M⁺), 163, 119, 91.

Note: The provided spectroscopic data is based on typical values for this compound and may not reflect the exact values obtained from a specific synthesis, which can be influenced by instrumentation and experimental conditions.

Workflow and Pathway Diagrams

Synthesis_Comparison_Workflow cluster_route1 Route 1: Reformatsky-Type Reaction cluster_route2 Route 2: Grignard Reaction R1_start Acetophenone + Ethyl 2-bromo-2-methylpropanoate R1_reagents Indium, THF, Sonication R1_start->R1_reagents R1_intermediate β-Hydroxy Ester Intermediate R1_reagents->R1_intermediate R1_hydrolysis Hydrolysis (NaOH, HCl) R1_intermediate->R1_hydrolysis R1_product This compound R1_hydrolysis->R1_product Analysis Spectroscopic Analysis (NMR, IR, MS) R1_product->Analysis R2_start 2-Bromo-2-phenylpropane R2_reagents Mg, Ether (Mechanochemical) R2_start->R2_reagents R2_grignard Grignard Reagent R2_reagents->R2_grignard R2_carboxylation CO₂ (Dry Ice) R2_grignard->R2_carboxylation R2_acidification Acidic Work-up (HCl) R2_carboxylation->R2_acidification R2_product This compound R2_acidification->R2_product R2_product->Analysis Comparison Comparative Evaluation Analysis->Comparison

Caption: Workflow for the synthesis and comparative analysis.

Reformatsky_Pathway acetophenone Acetophenone indium In acetophenone->indium bromoester Ethyl 2-bromo-2-methylpropanoate bromoester->indium enolate Indium Enolate indium->enolate intermediate β-Hydroxy Ester enolate->intermediate C-C bond formation product This compound intermediate->product Hydrolysis

Caption: Key steps in the Reformatsky-type synthesis.

Grignard_Pathway alkyl_halide 2-Bromo-2-phenylpropane mg Mg alkyl_halide->mg grignard Grignard Reagent mg->grignard co2 CO₂ grignard->co2 Nucleophilic Attack carboxylate Magnesium Carboxylate co2->carboxylate Nucleophilic Attack product This compound carboxylate->product Acidification

Unambiguous Structural Confirmation of 3-Methyl-3-phenylbutanoic Acid: A Comparative Guide to Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical research and chemical analysis, the unequivocal structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of advanced Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 3-Methyl-3-phenylbutanoic acid. We present a detailed workflow, from fundamental 1D NMR to sophisticated 2D correlation spectroscopy, supported by predicted experimental data to illustrate the power of these methods in providing unambiguous structural assignments.

Analytical Strategy: A Multi-technique Approach

The structural confirmation of this compound is achieved through a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. This approach allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and establishes the connectivity of the molecular framework.

Experimental Workflow:

The logical progression of experiments is crucial for an efficient and definitive structural analysis. The workflow commences with fundamental 1D NMR for an initial assessment of the proton and carbon environments, followed by advanced 2D techniques to establish connectivity and resolve ambiguities.

G cluster_1d 1D NMR Spectroscopy cluster_2d 2D NMR Spectroscopy H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial Nuclei Identification DEPT DEPT-135 C13_NMR->DEPT Determine CHn Multiplicity COSY COSY DEPT->COSY Proton-Proton Connectivity HSQC HSQC COSY->HSQC Direct C-H Correlation HMBC HMBC HSQC->HMBC Long-Range C-H Connectivity

Figure 1. Experimental workflow for the structural confirmation of this compound using a suite of advanced NMR techniques.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.20m5HPhenyl H
2.65s2HCH₂
1.45s6H2 x CH₃
12.0-10.0br s1HCOOH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
~178No SignalC=O
~146No SignalQuaternary Phenyl C
~128.5PositivePhenyl CH
~126.5PositivePhenyl CH
~125.0PositivePhenyl CH
~45NegativeCH₂
~38No SignalQuaternary C
~29Positive2 x CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A wider spectral width is used to encompass the carbonyl carbon.

  • DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is conducted to differentiate between CH, CH₂, and CH₃ signals. A DEPT-135 pulse sequence is utilized, which typically shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

  • COSY: The Correlation Spectroscopy (COSY) experiment is performed to identify proton-proton spin-spin coupling networks. A gradient-selected COSY (gCOSY) sequence is employed for cleaner spectra.

  • HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to determine one-bond proton-carbon correlations. An edited HSQC sequence can further provide information about the multiplicity of the carbon atoms.

  • HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This experiment is essential for connecting different spin systems and confirming the overall carbon skeleton.

Structural Confirmation through 2D NMR Correlations

The definitive structure of this compound is pieced together by analyzing the cross-peaks in the 2D NMR spectra. The key correlations are visualized below.

G cluster_mol This compound cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C, ¹J) cluster_hmbc HMBC Correlations (¹H-¹³C, ²⁻³J) mol C(COOH)-CH2-C(CH3)2-Ph H_CH2 H-CH₂ H_Ph H-Ph (ortho, meta, para) H_Ph->H_Ph H_CH2_h H-CH₂ C_CH2_h C-CH₂ H_CH2_h->C_CH2_h H_CH3_h H-CH₃ C_CH3_h C-CH₃ H_CH3_h->C_CH3_h H_Ph_h H-Ph C_Ph_h C-Ph H_Ph_h->C_Ph_h H_CH2_hm H-CH₂ C_COOH_hm C=O H_CH2_hm->C_COOH_hm C_quat_hm C-quat H_CH2_hm->C_quat_hm C_Ph_quat_hm C-Ph (quat) H_CH3_hm H-CH₃ H_CH3_hm->C_quat_hm H_CH3_hm->C_Ph_quat_hm C_CH2_hmbc C-CH₂ H_CH3_hm->C_CH2_hmbc H_Ph_hm H-Ph H_Ph_hm->C_quat_hm

A Comparative Guide to the Pharmacokinetic Profiles of 3-Methyl-3-phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the pharmacokinetic profiles of 3-Methyl-3-phenylbutanoic acid derivatives. Due to the limited availability of direct, publicly accessible comparative studies on a wide range of these specific derivatives, this document provides a framework for evaluating their pharmacokinetic properties. It includes a representative table of key pharmacokinetic parameters, a detailed experimental protocol for preclinical assessment, and a workflow diagram to guide future research.

Understanding the Pharmacokinetic Landscape

The therapeutic potential of any new chemical entity is critically dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). For derivatives of this compound, understanding these parameters is essential for predicting their efficacy and safety. Factors such as minor structural modifications can significantly alter a compound's interaction with metabolic enzymes and transport proteins, thereby influencing its bioavailability, half-life, and overall exposure.

While specific data is sparse, related research on other phenylbutyric acid analogs highlights the importance of such investigations. For instance, studies on 4-phenylbutyric acid have explored its whole-body pharmacokinetics, providing insights into its distribution and metabolism that may be relevant to understanding its derivatives.[1] Furthermore, research into other propanoic acid analogs has emphasized the evaluation of their in vivo efficacy and pharmacokinetic profiles as a crucial step in development.[2][3]

Comparative Pharmacokinetic Data

The following table provides a hypothetical yet representative comparison of key pharmacokinetic parameters for a series of this compound derivatives. This structure is intended to serve as a template for researchers to populate with their own experimental data.

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Parent Compound 10OralDataDataDataDataData
Derivative A 10OralDataDataDataDataData
Derivative B 10OralDataDataDataDataData
Derivative C 10OralDataDataDataDataData

Table 1: Representative Pharmacokinetic Parameters of this compound Derivatives. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

A standardized and detailed methodology is crucial for generating reproducible and comparable pharmacokinetic data. Below is a representative protocol for a preclinical pharmacokinetic study in a rodent model.

Protocol: Single-Dose Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of a novel this compound derivative following a single oral (PO) and intravenous (IV) administration in Sprague-Dawley rats.

2. Materials:

  • Test compound (e.g., Derivative A)
  • Vehicle suitable for both oral and intravenous administration (e.g., 20% Solutol HS 15 in saline)
  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
  • Cannulas for jugular vein catheterization
  • Syringes, gavage needles, and collection tubes (containing anticoagulant, e.g., K2EDTA)
  • Centrifuge, vortex mixer, and freezer (-80°C)
  • LC-MS/MS system for bioanalysis

3. Animal Husbandry:

  • Animals are acclimatized for at least one week prior to the study.
  • Housing is maintained under controlled conditions of temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.
  • Standard chow and water are provided ad libitum.
  • Animals are fasted overnight before dosing.

4. Study Design:

  • Group 1 (Oral Administration): n=5 rats receive the test compound at a dose of 10 mg/kg via oral gavage.
  • Group 2 (Intravenous Administration): n=5 rats receive the test compound at a dose of 2 mg/kg via a bolus injection into the jugular vein.

5. Procedure:

  • Dosing: The test compound is formulated in the vehicle to the desired concentration. The dosing volume is calculated based on the most recent body weight of each animal.
  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein cannula at the following time points:
  • IV Group: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Sample Processing: Blood samples are immediately transferred to tubes containing anticoagulant, mixed gently, and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

6. Bioanalysis:

  • Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.
  • The method should be sensitive and specific for the analyte and include a suitable internal standard.
  • A calibration curve is prepared by spiking known concentrations of the test compound into blank plasma.

7. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin®.
  • Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from initial compound preparation to final data analysis and reporting.

G cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In-Vivo Study cluster_analysis Phase 3: Analysis & Reporting A Compound Synthesis & Purification B Formulation Development (Vehicle Selection) A->B E Compound Administration (Oral & IV) B->E C Analytical Method Development (LC-MS/MS) H LC-MS/MS Bioanalysis C->H D Animal Acclimatization & Catheterization D->E F Serial Blood Sampling E->F G Plasma Sample Processing F->G G->H I Pharmacokinetic Parameter Calculation H->I J Data Interpretation & Reporting I->J

Caption: Workflow for a preclinical pharmacokinetic study.

This guide provides a foundational framework for the comparative study of this compound derivatives. By following standardized protocols and systematically organizing data, researchers can effectively evaluate and compare the pharmacokinetic profiles of novel compounds, accelerating the drug development process.

References

Benchmarking the Synthesis of 3-Methyl-3-phenylbutanoic Acid: A Comparative Guide to Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides a comprehensive benchmark analysis of two established methods for the synthesis of 3-Methyl-3-phenylbutanoic acid, a valuable building block in organic synthesis. The Haloform reaction of 4-methyl-4-phenylpentan-2-one and the oxidation of 3-methyl-3-phenyl-1-butanol are critically evaluated, with a focus on yield, reaction conditions, and scalability. This objective comparison, supported by detailed experimental protocols and quantitative data, aims to empower researchers to select the most suitable synthetic route for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is a critical decision in chemical research and development, balancing factors such as yield, purity, cost of reagents, and operational complexity. Below is a summary of the key quantitative data for the two primary synthesis routes to this compound.

ParameterRoute 1: Haloform ReactionRoute 2: Oxidation of Alcohol
Starting Materials Benzene, Mesityl OxideEthyl 3-methyl-3-phenylbutanoate
Key Intermediates 4-Methyl-4-phenylpentan-2-one3-Methyl-3-phenyl-1-butanol
Key Reagents Aluminum chloride, Sodium hypobromiteLithium aluminum hydride, Potassium permanganate
Overall Yield ModerateGood
Reaction Time Multi-step, longer overall timeTwo-step, potentially faster
Scalability ModerateGood
Key Advantages Utilizes readily available starting materials.Generally proceeds with high yields for each step.
Key Disadvantages The Haloform reaction can sometimes lead to side products. The synthesis of the ketone precursor involves a Friedel-Crafts reaction which requires careful control.Requires the use of a strong reducing agent (LiAlH4) and a strong oxidizing agent (KMnO4). The synthesis of the starting ester may be required.

Logical Workflow for Synthesis Route Comparison

The following diagram illustrates the decision-making process and workflow for comparing the two synthetic routes for this compound.

G start Define Target Molecule: This compound route1 Route 1: Haloform Reaction start->route1 route2 Route 2: Oxidation of Alcohol start->route2 precursor1 Synthesize Precursor 1: 4-Methyl-4-phenylpentan-2-one route1->precursor1 precursor2 Synthesize Precursor 2: 3-Methyl-3-phenyl-1-butanol route2->precursor2 haloform Perform Haloform Reaction precursor1->haloform product Isolate and Purify: This compound haloform->product oxidation Perform Oxidation precursor2->oxidation oxidation->product analysis Analyze and Compare: Yield, Purity, Cost, Time product->analysis decision Select Optimal Synthesis Route analysis->decision

Caption: Workflow for comparing synthesis routes.

Experimental Protocols

Detailed methodologies for the key steps in each synthetic route are provided below. These protocols are based on established chemical literature and are intended to be reproducible in a standard laboratory setting.

Route 1: Haloform Reaction

This route involves two main stages: the synthesis of the methyl ketone precursor, 4-methyl-4-phenylpentan-2-one, via a Friedel-Crafts reaction, followed by the haloform reaction to yield the desired carboxylic acid.

Stage 1: Synthesis of 4-Methyl-4-phenylpentan-2-one

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (1.2 equivalents) in anhydrous benzene (sufficient solvent).

  • Addition of Reactant: Cool the mixture in an ice bath. Slowly add a solution of mesityl oxide (1.0 equivalent) in anhydrous benzene dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-methyl-4-phenylpentan-2-one.

Stage 2: Haloform Reaction to Yield this compound

  • Preparation of Hypobromite Solution: In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0 °C) aqueous solution of sodium hydroxide.

  • Reaction: To a solution of 4-methyl-4-phenylpentan-2-one (1.0 equivalent) in a suitable solvent like dioxane, add the freshly prepared sodium hypobromite solution dropwise with stirring. Maintain the temperature of the reaction mixture.

  • Completion and Work-up: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a suitable acid (e.g., sulfuric acid).

  • Isolation: The precipitated this compound can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the pure product.

Route 2: Oxidation of 3-Methyl-3-phenyl-1-butanol

This pathway involves the reduction of an ester to the corresponding primary alcohol, which is then oxidized to the carboxylic acid.

Stage 1: Synthesis of 3-Methyl-3-phenyl-1-butanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, 1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension in an ice bath. Slowly add a solution of ethyl 3-methyl-3-phenylbutanoate (1.0 equivalent) in the same anhydrous solvent dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: Cautiously quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. Filter the resulting precipitate and wash it thoroughly with ether.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-methyl-3-phenyl-1-butanol, which can be used in the next step without further purification if of sufficient purity.

Stage 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-3-phenyl-1-butanol (1.0 equivalent) in a suitable solvent mixture such as acetone or a mixture of t-butanol and water.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO4, excess) in water dropwise with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved. Acidify the solution with a mineral acid (e.g., HCl).

  • Isolation: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the logical flow of the synthetic strategies, the following diagrams are provided.

G cluster_0 Route 1: Haloform Reaction cluster_1 Route 2: Oxidation of Alcohol Benzene Benzene Friedel_Crafts 4-Methyl-4-phenylpentan-2-one Benzene->Friedel_Crafts Mesityl Oxide, AlCl3 Haloform This compound Friedel_Crafts->Haloform NaOBr Ester Ester Reduction 3-Methyl-3-phenyl-1-butanol Ester->Reduction LiAlH4 Oxidation This compound Reduction->Oxidation KMnO4

Caption: Synthetic pathways to the target molecule.

Safety Operating Guide

Proper Disposal of 3-Methyl-3-phenylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methyl-3-phenylbutanoic acid, safeguarding both laboratory personnel and the environment.

The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols.

Hazard Profile and Safety Precautions

Understanding the inherent hazards of this compound is the first step toward safe handling and disposal. The compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecific Recommendation
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

1. Evacuate and Ventilate:

  • Immediately alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the area.

  • Ensure the area is well-ventilated, preferably by working within a fume hood.

2. Contain the Spill:

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • For solid spills, carefully sweep up the material to avoid generating dust.

3. Collect and Package Waste:

  • Collect the absorbed material or swept solids and place it into a clearly labeled, sealed container for hazardous waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EH&S department.

4. Decontaminate the Area:

  • Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a rinse with water.

  • Place all contaminated cleaning materials into the same hazardous waste container.

Step-by-Step Disposal Procedure

The following protocol outlines the general procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the waste: Is it pure this compound, a solution, or mixed with other reagents?

  • Segregate the waste into a designated, compatible, and properly labeled hazardous waste container. The container must be in good condition and have a secure lid.

2. Disposal of Small Quantities (Lab Scale):

  • For small quantities, the preferred method is to collect the waste in a designated container for chemical waste disposal.

  • Do not pour this compound down the drain.

3. Disposal of Large Quantities:

  • Large volumes of this compound waste should be managed by a professional hazardous waste disposal service.

  • Contact your institution's EH&S department to arrange for a pickup.

4. Container Labeling and Storage:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

5. Final Disposal:

  • The final disposal will be conducted by a licensed hazardous waste disposal company, which will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Waste Generation cluster_characterize Waste Characterization cluster_ppe Safety Precautions cluster_spill Spill or No Spill cluster_spill_procedure Spill Response cluster_containerize Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of This compound Waste characterize Characterize Waste (Pure, Solution, Mixture) start->characterize ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe spill_check Spill? ppe->spill_check contain Contain Spill with Inert Absorbent spill_check->contain Yes container Place in Designated Hazardous Waste Container spill_check->container No collect_spill Collect and Place in Labeled Waste Container contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->container label_container Label Container with Chemical Name and Hazards container->label_container storage Store in a Secure, Ventilated Area label_container->storage disposal Arrange for Pickup by EH&S or Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 3-Methyl-3-phenylbutanoic acid (CAS No. 1010-48-6). Adherence to these procedures is essential for maintaining a safe laboratory environment for all researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and general laboratory safety standards to ensure operational integrity and personal protection.

Hazard Identification and Classification

This compound is a solid organic compound that presents several health risks upon exposure.[1] The signal word for this chemical is "Warning".[1] A summary of its hazard classifications according to the Globally Harmonized System (GHS) is provided below.

GHS ClassificationHazard CodeHazard Statement
Acute toxicity, oral (Category 4)H302Harmful if swallowed.[1][2]
Skin irritation (Category 2)H315Causes skin irritation.[1][2]
Serious eye irritation (Category 2A)H319Causes serious eye irritation.[1][2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The mandatory precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," underscores the importance of comprehensive PPE.[2][3] All handling of this chemical must be performed with the following equipment.

Protection TypeRequired PPESpecifications and Best Practices
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.Must be worn at all times to protect against splashes and dust particles.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][6]
Hand Protection Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended.[4] Inspect gloves for any tears or holes before each use. Change gloves immediately if they become contaminated, punctured, or torn. Wash hands thoroughly after handling the chemical, even when gloves are worn.[4]
Body Protection Laboratory coat.A standard, fully-buttoned lab coat should be worn to protect skin and personal clothing from potential contamination.[4] For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.
Respiratory Protection NIOSH-approved respirator.Required when handling the solid in its powder form, especially outside of a fume hood, to prevent inhalation of dust.[4] An N95 dust mask or a half-face respirator with P100 filters can be used.[7][8] Work should always be conducted in a well-ventilated area.[9][10]

Operational and Handling Plan

A systematic approach to handling this compound minimizes exposure risk. The following procedural steps must be followed.

3.1. Engineering Controls

  • Ventilation: Always handle this chemical in a well-ventilated area.[9] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is required to control airborne concentrations.[4][8]

3.2. Safe Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace within the fume hood by lining it with absorbent pads to contain any potential spills.

  • Handling: Avoid actions that create dust.[9] When weighing or transferring the solid, do so carefully and slowly.

  • Contact Avoidance: Avoid all direct contact with skin and eyes.[2][9] Do not breathe in dust or vapors.[9][10]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3] Do not eat, drink, or smoke in the laboratory area.

3.3. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[10]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] If eye irritation persists, get medical attention.[3][10]

  • If Swallowed: Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Collection

  • Chemical Waste: Collect all waste material containing this compound in a designated, clearly labeled, and tightly sealed container.[9][10] Label the container with "Hazardous Waste" and the full chemical name.[11]

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as gloves, absorbent pads, or pipette tips, should be collected in a sealed bag and disposed of as hazardous waste.[11]

4.2. Disposal Route

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4] This is typically done through your institution's licensed hazardous waste disposal service.[11] Do not let the product enter drains.[2][9]

  • Empty Containers: Containers that have held the chemical should be triple-rinsed with a suitable solvent.[12] The rinsate should be collected and disposed of as hazardous chemical waste. Once cleaned, the container's label should be defaced before it is discarded with general trash.[12]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase AssessHazards Assess Hazards (Review SDS) SelectPPE Select & Don PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE Proceed with Caution PrepWorkspace Prepare Workspace (Use Fume Hood) SelectPPE->PrepWorkspace HandleChemical Handle Chemical (Avoid Dust Generation) PrepWorkspace->HandleChemical Decontaminate Decontaminate Workspace & Equipment HandleChemical->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE CollectWaste Collect & Label Hazardous Waste DoffPPE->CollectWaste DisposeWaste Dispose via EHS Protocol CollectWaste->DisposeWaste

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.